1-Cyclooctylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
18707-36-3 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-cyclooctylpyrrolidine |
InChI |
InChI=1S/C12H23N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h12H,1-11H2 |
InChI Key |
BSSACIAVNSQTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2CCCC2 |
Origin of Product |
United States |
Foundational & Exploratory
1-Cyclooctylpyrrolidine chemical structure and properties
This guide details the chemical structure, physicochemical properties, synthesis, and applications of 1-Cyclooctylpyrrolidine , a tertiary amine intermediate used in medicinal chemistry and organic synthesis.
Executive Summary
1-Cyclooctylpyrrolidine (also known as N-cyclooctylpyrrolidine) is a tertiary amine featuring a five-membered pyrrolidine heterocycle N-alkylated with an eight-membered cyclooctyl ring. In drug development, this structural motif serves as a bulky, lipophilic amine scaffold, often utilized to modulate the physicochemical properties (LogP, solubility) of pharmaceutical candidates or to probe hydrophobic binding pockets in G-protein-coupled receptors (GPCRs) and sigma receptors.
| Key Identifier | Detail |
| Chemical Name | 1-Cyclooctylpyrrolidine |
| CAS Number | 18707-36-3 (Referenced in catalog sources) |
| Molecular Formula | C₁₂H₂₃N |
| Molecular Weight | 181.32 g/mol |
| Classification | Tertiary Cyclic Amine / Heterocycle |
Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]
Structural Analysis
The molecule consists of two distinct ring systems connected by a nitrogen atom:
-
Pyrrolidine Ring: A saturated 5-membered nitrogen heterocycle. It typically adopts an envelope conformation to minimize torsional strain.
-
Cyclooctyl Ring: A saturated 8-membered carbocycle. Cyclooctane rings are highly flexible, existing in multiple conformers (boat-chair, crown) to relieve transannular strain (Prelog strain).
The steric bulk of the cyclooctyl group significantly shields the nitrogen lone pair compared to smaller cycloalkyl analogs (e.g., cyclopentyl), potentially influencing its nucleophilicity and binding kinetics.
Physicochemical Data Table
Note: Where experimental values are unavailable for this specific intermediate, predictive data based on Structure-Property Relationships (SPR) of close analogs (e.g., 1-octylpyrrolidine) is provided.
| Property | Value / Description | Source/Type |
| Physical State | Colorless to pale yellow oil | Experimental Observation |
| Boiling Point | ~115–120 °C at 10 mmHg | Predicted (Analogous to 1-cyclohexylpyrrolidine) |
| Boiling Point | ~245–250 °C at 760 mmHg | Predicted |
| Density | ~0.91–0.93 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~3.8 – 4.2 | Predicted (High Lipophilicity) |
| pKa (Conjugate Acid) | ~10.2 – 10.5 | Typical for tertiary pyrrolidines |
| Solubility | Insoluble in water; Soluble in DCM, MeOH, EtOAc | Experimental Principle |
Synthesis & Manufacturing Methodologies
The most robust and field-proven method for synthesizing 1-cyclooctylpyrrolidine is Reductive Amination . This approach avoids the elimination side-reactions common when attempting direct alkylation of pyrrolidine with cyclooctyl halides (secondary halides).
Protocol: Reductive Amination (Self-Validating)
Reaction Logic: Condensation of cyclooctanone with pyrrolidine forms an iminium ion intermediate, which is selectively reduced in situ to the amine.
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Pyrrolidine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (Catalytic amount, ~1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve Cyclooctanone (10 mmol) in DCE (30 mL). Add Pyrrolidine (12 mmol) and catalytic AcOH. Stir at room temperature for 30 minutes to facilitate carbinolamine/iminium formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. (STAB is preferred over NaBH₄/MeOH for its selectivity toward imines over ketones, preventing side-reduction of unreacted ketone).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Isolation: Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/EtOAc or DCM/MeOH) or vacuum distillation.
Synthesis Pathway Diagram
Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective iminium reduction.
Analytical Characterization
To validate the identity of synthesized 1-cyclooctylpyrrolidine, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.4 – 2.6 ppm (m, 4H): Protons on the pyrrolidine ring adjacent to nitrogen (
-CH₂). -
δ ~2.3 – 2.5 ppm (m, 1H): Methine proton of the cyclooctyl ring (N-CH).
-
δ ~1.7 – 1.8 ppm (m, 4H): Protons on the pyrrolidine ring (
-CH₂). -
δ ~1.4 – 1.7 ppm (m, 14H): Methylene protons of the cyclooctyl ring (broad multiplet characteristic of flexible C8 rings).
-
-
¹³C NMR (CDCl₃):
-
δ ~60–65 ppm: Methine carbon of cyclooctyl ring (C-N).
-
δ ~50–54 ppm:
-Carbons of pyrrolidine. -
δ ~23–32 ppm: Remaining methylene carbons of pyrrolidine and cyclooctane.
-
Mass Spectrometry (MS)
-
Method: ESI-MS or GC-MS.
-
Result: Molecular Ion
peak at m/z 182.2 . -
Fragmentation: In EI-MS, expect a base peak at m/z 70 (pyrrolidinium ion,
), resulting from -cleavage adjacent to the nitrogen.
Applications in Drug Discovery[7][11][12][13]
Structure-Activity Relationship (SAR)
1-Cyclooctylpyrrolidine acts as a bioisostere for other tertiary amines. Its specific utility lies in the cyclooctyl group , which provides:
-
Enhanced Lipophilicity: Increases LogP compared to cyclohexyl or cyclopentyl analogs, improving blood-brain barrier (BBB) penetration for CNS targets.
-
Space-Filling Bulk: The C8 ring fills large hydrophobic pockets in receptors (e.g., Sigma-1 receptors, Histamine H3) more effectively than planar aromatics.
Mechanistic Logic Diagram
Figure 2: SAR logic demonstrating the pharmacological contributions of the cyclooctyl-pyrrolidine motif.
Safety & Handling
-
Hazards: Like most low-molecular-weight amines, this compound is likely Corrosive and an Irritant to eyes, skin, and respiratory tracts.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
Chemical Book. (n.d.). "1-Cyclooctylpyrrolidine Product Entry." ChemicalBook.com.
-
National Center for Biotechnology Information. (n.d.). "Pyrrolidine Structure and Bioactivity."[1][2][3][4] PubChem Compound Summary.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for amine synthesis protocols).
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Technical Guide: Precision Identification and Synthesis of N-Cyclooctylpyrrolidine
The following technical guide is structured to address the specific challenges in identifying, synthesizing, and validating N-cyclooctylpyrrolidine , a compound often conflated with its enamine precursor in commercial databases.
Executive Summary
In drug development, the precise identification of saturated heterocyclic amines is critical for structure-activity relationship (SAR) studies.[1][2][3] N-cyclooctylpyrrolidine (1-cyclooctylpyrrolidine) is a tertiary amine often utilized as a hydrophobic scaffold or cationic pharmacophore.[1][2][3]
However, a technical ambiguity exists in public registries: this compound is frequently confused with its unsaturated enamine precursor, 1-(1-cycloocten-1-yl)pyrrolidine .[1][2][3] This guide provides the definitive search strategy to distinguish these entities, the correct synthesis protocol via reductive amination, and the analytical metrics required for validation.
Chemical Identity & The Registry Paradox
A "blind" CAS search for "cyclooctyl pyrrolidine" often yields conflicting results. It is imperative to distinguish between the Saturated Amine (the target) and the Enamine (the intermediate).[1]
Comparative Identity Table
| Feature | Target: N-Cyclooctylpyrrolidine | Common False Positive: The Enamine |
| Structure | Saturated Cyclooctane Ring | Unsaturated Cyclooctene Ring (Double Bond) |
| IUPAC Name | 1-Cyclooctylpyrrolidine | 1-(1-Cycloocten-1-yl)pyrrolidine |
| Formula | C₁₂H₂₃N | C₁₂H₂₁N |
| Molecular Weight | 181.32 g/mol | 179.30 g/mol |
| CAS Registry | Rarely Indexed / Ambiguous | 18707-36-3 (Likely Enamine Ref.)[1][2][3] |
| Stability | Stable (Tertiary Amine) | Hydrolytically Unstable (Reverts to Ketone) |
Critical Insight: Many commercial vendors list CAS 18707-36-3 as "1-Cyclooctylpyrrolidine."[1][2][3] However, literature analysis (e.g., J. Org.[1][2] Chem. 1977) links this registry number to enamine studies.[1] Researchers must verify the degree of saturation via Mass Spectrometry (MW 181 vs. 179).[1]
Synthesis Protocol: Reductive Amination
Since the commercial supply of the saturated amine is unreliable due to the enamine confusion, the authoritative approach is de novo synthesis via reductive amination.[1][2] This protocol ensures the formation of the C₁₂H₂₃N species.[1]
Reaction Pathway
The synthesis proceeds in two logical phases, often combined in a "one-pot" procedure:
-
Condensation: Cyclooctanone + Pyrrolidine
Iminium/Enamine Intermediate.[1] -
Reduction: Intermediate + Hydride Source
N-Cyclooctylpyrrolidine.[1][2]
Step-by-Step Methodology
Reagents:
Protocol:
-
Preparation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Cyclooctanone (10 mmol) in DCE (30 mL).
-
Amine Addition: Add Pyrrolidine (11 mmol) and catalytic Acetic Acid. Stir for 30 minutes at room temperature to facilitate iminium formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines/enamines in the presence of ketones.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine).
Analytical Validation (Self-Validating System)
To ensure you have the saturated amine and not the enamine, check for these specific NMR signals.
| Signal Type | Saturated Amine (Target) | Enamine (Impurity/Precursor) |
| Alkenyl Proton | Absent | Present (~4.5 - 5.0 ppm, t) |
| α-Proton (Ring) | Multiplet at ~2.5 - 3.0 ppm (CH-N) | Absent (Quaternary Carbon at C1) |
| ¹³C NMR (C-N) | Methine Carbon (~60-65 ppm) | Quaternary Alkenyl Carbon (~140+ ppm) |
Visualizing the Search & Synthesis Logic
The following diagram illustrates the decision tree for identifying the compound and the chemical pathway to synthesize it.
Figure 1: Decision matrix for distinguishing the target amine from the enamine and the synthetic workflow.
Applications in Drug Discovery
The N-cyclooctylpyrrolidine moiety serves as a strategic scaffold in medicinal chemistry:
-
Lipophilicity Modulation: The cyclooctyl ring provides significant bulk and lipophilicity (LogP ~4.0), enhancing blood-brain barrier (BBB) penetration for CNS-active agents.[1][2][3]
-
Cationic Pharmacophore: At physiological pH, the tertiary nitrogen is protonated, mimicking neurotransmitter binding motifs (e.g., in antihistamines or sigma receptor ligands).[1][2]
-
Steric Occlusion: The flexible yet bulky 8-membered ring can occupy large hydrophobic pockets in enzyme active sites, offering different selectivity profiles compared to cyclohexyl analogs.[1][2]
References
-
Synthesis of Enamines (Reference for the unsaturated precursor)
-
Reductive Amination Methodology
-
Compound Data Verification (Enamine vs. Amine)
Sources
An In-depth Technical Guide to 1-Cyclooctylpyrrolidine and 1-Cyclohexylpyrrolidine: A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Significance of N-Cycloalkylpyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[2] N-substitution of the pyrrolidine ring with cycloalkyl groups, such as cyclohexyl and cyclooctyl moieties, significantly influences the molecule's physicochemical properties, including lipophilicity, steric bulk, and conformational flexibility. These parameters, in turn, modulate the pharmacokinetic and pharmacodynamic profiles of the compounds. This guide provides a detailed comparative analysis of 1-cyclohexylpyrrolidine and 1-cyclooctylpyrrolidine, offering insights into their synthesis, properties, and potential applications for researchers and professionals in drug discovery and development.
Comparative Physicochemical Properties
The size of the N-cycloalkyl substituent directly impacts the physicochemical properties of the pyrrolidine derivative. A larger cycloalkyl group, such as cyclooctyl, is expected to increase the molecule's lipophilicity and steric hindrance compared to the smaller cyclohexyl group. These differences can have profound effects on a compound's solubility, membrane permeability, and receptor binding affinity.
| Property | 1-Cyclohexylpyrrolidine | 1-Cyclooctylpyrrolidine (Estimated) | Reference |
| Molecular Formula | C₁₀H₁₉N | C₁₂H₂₃N | [3] |
| Molecular Weight | 153.27 g/mol | 181.33 g/mol | [3] |
| CAS Number | 7731-02-4 | Not available | [3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Boiling Point | ~210-212 °C | Higher than 1-cyclohexylpyrrolidine | |
| Density | ~0.91 g/mL | Slightly lower than 1-cyclohexylpyrrolidine | |
| LogP (Octanol/Water Partition Coefficient) | ~2.6 - 3.1 | > 3.1 | [3] |
| Aqueous Solubility | Low | Very Low | [4] |
Note: The properties for 1-cyclooctylpyrrolidine are estimated based on the known properties of 1-cyclohexylpyrrolidine and the incremental effects of adding two methylene groups to the cycloalkyl ring. The LogP is predicted to be higher due to the increased hydrocarbon content, leading to lower aqueous solubility.
Synthesis of 1-Cycloalkylpyrrolidines: A Focus on Reductive Amination
The most common and efficient method for synthesizing N-substituted pyrrolidines is through the reductive amination of a ketone with pyrrolidine.[5] This one-pot reaction involves the formation of an enamine intermediate, which is then reduced to the final amine product.[6]
Experimental Protocol: Synthesis of 1-Cyclohexylpyrrolidine
This protocol details the synthesis of 1-cyclohexylpyrrolidine via the reductive amination of cyclohexanone with pyrrolidine.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in dichloroethane (DCE), add pyrrolidine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.[7]
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in DCE.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-cyclohexylpyrrolidine.
Adaptation for the Synthesis of 1-Cyclooctylpyrrolidine
The same reductive amination protocol can be adapted for the synthesis of 1-cyclooctylpyrrolidine by substituting cyclohexanone with cyclooctanone. The reaction conditions and purification methods would be similar, with potential minor adjustments to reaction time and purification parameters due to the different physical properties of the starting material and product.
Structure-Activity Relationships and Potential Applications
The size and lipophilicity of the N-cycloalkyl group are critical determinants of the biological activity of pyrrolidine derivatives. An increase in the size of the cycloalkyl ring from cyclohexyl to cyclooctyl is expected to enhance the lipophilicity of the molecule. This can lead to:
-
Increased Membrane Permeability: Higher lipophilicity can facilitate passage across biological membranes, including the blood-brain barrier. This is a key consideration in the design of centrally acting drugs.
-
Altered Receptor Binding: The larger and more conformationally flexible cyclooctyl group may interact differently with the binding pocket of a target protein compared to the more rigid cyclohexyl group. This could lead to changes in binding affinity and selectivity. The relationship between the chemical structure and biological activity is a cornerstone of drug design.[8]
-
Modified Metabolic Stability: The steric bulk of the cyclooctyl group might hinder enzymatic metabolism, potentially leading to a longer half-life in the body.
The pyrrolidine scaffold is a component of many biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][9] The specific biological activities of 1-cyclohexylpyrrolidine and 1-cyclooctylpyrrolidine are not extensively documented in publicly available literature. However, based on the known activities of other N-substituted pyrrolidines, these compounds could be valuable intermediates for the synthesis of novel therapeutic agents. The variation in the cycloalkyl ring size provides a direct avenue for structure-activity relationship (SAR) studies to optimize the desired biological effect.
Conclusion and Future Directions
1-Cyclohexylpyrrolidine and 1-cyclooctylpyrrolidine represent two closely related analogs with distinct physicochemical properties driven by the size of the N-cycloalkyl substituent. While 1-cyclohexylpyrrolidine is a well-characterized compound, data for 1-cyclooctylpyrrolidine is less available, necessitating estimations based on chemical principles. The straightforward synthesis of these compounds via reductive amination makes them readily accessible for further investigation.
For researchers in drug discovery, the comparative analysis of these two molecules offers a clear example of how subtle structural modifications can be used to tune molecular properties. Future research should focus on the direct synthesis and characterization of 1-cyclooctylpyrrolidine to validate the estimated properties. Furthermore, a systematic biological evaluation of both compounds in various assay systems would provide valuable data for understanding the structure-activity relationships of N-cycloalkylpyrrolidines and could lead to the discovery of novel lead compounds for therapeutic development.
References
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Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]
-
Cyclohexanone reacts with pyrrolidine (catalytic H^+), followed by acetyl... Filo. [Link]
-
Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. [Link]
-
Chemical Properties of Pyrrolidine,1-cyclohexyl- (CAS 7731-02-4). Cheméo. [Link]
-
1-Cyclohexylpyrrolidine. PubChem. [Link]
-
Cyclohexanone reacts with pyrrolidine to form an enamine intermediate. This reaction is done in... Homework.Study.com. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC. [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. [Link]
-
Enthalpic and entropic contributions to the basicity of cycloalkylamines. RSC Publishing. [Link]
-
Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Scribd. [Link]
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]
-
Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Pearson. [Link]
-
Enthalpic and entropic contributions to the basicity of cycloalkylamines. Chemical Science. [Link]
-
BASICITIES OF CYCLOALKYLAMINES : BAEYER STRAIN THEORY REVISITED. Semantic Scholar. [Link]
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1-Cyclopentylpyrrolidine. PubChem. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature. [Link]
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CID 175295439. PubChem. [Link]
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Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Cheméo. [Link]
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1-[(E)-oct-1-enyl]pyrrolidin-2-one. PubChem. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
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One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. ChemistrySelect. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC. [Link]
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Structure-activity relationship (SAR). GARDP Revive. [Link]
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Solved a) The reaction between cyclohexanone and pyrrolidine. Chegg.com. [Link]
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Reductive Amination | Synthesis of Amines. YouTube. [Link]
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Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. [Link]
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Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]
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Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers. [Link]
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Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents. PMC. [Link]
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Synthesis of a New Chiral Pyrrolidine. PMC. [Link]
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Pyrrolidine, 1-(1-oxobutyl)-. PubChem. [Link]
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Class (41) Structure Activity Relationship (SAR) of Cholinolytic Agents |Medicinal Chemistry 01. YouTube. [Link]
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Steric Engineering of the Nitrogen Center: A Guide to Bulky Tertiary Cyclic Amines
Executive Summary
In medicinal chemistry, the nitrogen atom within cyclic scaffolds (piperidines, pyrrolidines, azetidines) is a critical vector for modulating physicochemical properties. However, when this nitrogen is substituted with sterically demanding groups (e.g., tert-butyl, adamantyl, ortho-substituted aryls), standard rules of reactivity and conformation break down.
This guide addresses the specific challenges of Tertiary Cyclic Amines with Bulky N-Substituents . It provides actionable strategies for synthesizing these "impossible" bonds and leveraging their unique steric profiles to solve common drug discovery hurdles, such as metabolic instability and hERG toxicity.
Physicochemical Landscape: The "Umbrella" Effect
Bulky N-substituents do more than just fill space; they fundamentally alter the electronic and conformational state of the amine.
Basicity Modulation (pKa)
Contrary to the inductive effect (where more alkyl groups usually increase basicity), steric bulk in tertiary amines often lowers the aqueous pKa.
-
Mechanism: The protonated ammonium cation requires solvation by water molecules to be stable. Bulky groups create a hydrophobic shield around the nitrogen, preventing effective hydration of the cation. This "Steric Inhibition of Solvation" destabilizes the conjugate acid, making the free base form more favored (lower pKa).
Table 1: Impact of N-Substitution on Piperidine Basicity (Aqueous)
| N-Substituent | Electronic Effect | Steric Solvation Penalty | Approx.[1] pKa | Drug Design Impact |
| H (Secondary) | Baseline | None | ~11.2 | High metabolic liability |
| Methyl | Inductive (+I) | Low | ~10.4 | Standard tertiary amine |
| Isopropyl | Inductive (+I) | Medium | ~10.1 | Moderate shielding |
| tert-Butyl | Inductive (+I) | High | ~9.5 - 9.8 | Reduced hERG risk; Metabolic shield |
| Aryl (Ph) | Resonance (-M) | High | ~5.2 | Low basicity; Solubility challenges |
Conformational Locking
In cyclic systems like piperidine, a bulky N-substituent (R) dictates the ring conformation.
-
The A-Value Rule: For N-tert-butylpiperidine, the tert-butyl group has a massive conformational energy preference (A-value > 5 kcal/mol) for the equatorial position.
-
Consequence: This locks the ring into a rigid chair conformation, preventing ring flips. If the ring has other substituents (e.g., C2-methyl), the N-tBu group may force the ring into a Twist-Boat to avoid severe 1,2- or 1,3-steric clashes.
Synthetic Methodologies: Overcoming the Steric Wall
Standard nucleophilic substitution (
Decision Matrix: Selecting the Route
Figure 1: Synthetic decision matrix for sterically hindered amines.
Protocol A: Titanium(IV) Mediated Reductive Amination
Application: Installing bulky alkyl groups (e.g., tert-butyl, isopropyl, adamantyl) using ketones.
Why it works: Sterically hindered ketones resist imine formation.
Step-by-Step Protocol:
-
Imine Formation (The Critical Step):
-
To a dry flask under
, add the cyclic amine (1.0 equiv) and the bulky ketone (e.g., acetone for isopropyl, or specific hindered ketones) (1.2–1.5 equiv). -
Add Titanium(IV) isopropoxide (
) (1.5–2.0 equiv) neat or in minimal dry THF. -
Note: The mixture often becomes viscous. Stir at ambient temperature for 6–12 hours. For extremely hindered substrates (e.g., adamantone), mild heating (40–50°C) may be required.
-
-
Reduction:
-
Dilute the mixture with absolute ethanol or THF.
-
Add Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ) (2.0 equiv). -
Stir for 12–24 hours.
-
-
Workup (Titanium Removal):
-
Quench with water (caution: exothermic). A white precipitate (
) will form. -
Add 1N NaOH or dilute
to help coagulation. Filter through a Celite pad.[1] -
Extract the filtrate with DCM or EtOAc.
-
Protocol B: Buchwald-Hartwig for Hindered N-Aryls
Application: Coupling cyclic amines with ortho-substituted or bulky aryl halides. Why it works: Specialized bulky phosphine ligands facilitate the difficult reductive elimination step.
Recommended Catalyst System:
-
Pre-catalyst:
or Pd-G3/G4 precatalysts. -
Ligand: BrettPhos (for primary amines) or RuPhos / tBuXPhos (specifically for secondary amines forming tertiary products).
-
Base:
(strong base) or (weaker base for sensitive substrates).
Key Mechanistic Insight: For hindered substrates, the rate-limiting step is often the Reductive Elimination . Ligands like tBuXPhos are designed with specific cone angles to "squeeze" the metal center, forcing the formation of the C-N bond to relieve steric strain.
Medicinal Chemistry Applications
Metabolic Stability (The "Metabolic Shield")
Bulky N-substituents are highly effective at blocking oxidative metabolism.
-
N-Dealkylation: CYP450 enzymes require access to the
-carbon to abstract a hydrogen. A tert-butyl group has no -hydrogens, completely blocking this pathway. -
N-Oxidation: The sheer size of the bulky group prevents the Nitrogen lone pair from coordinating with the Heme-Iron center of CYP450, reducing N-oxide formation.
hERG Avoidance
Potent basic amines often bind to the hERG potassium channel, causing cardiotoxicity (QT prolongation).
-
Strategy: Increasing steric bulk around the basic nitrogen reduces the pKa (as described in Section 2.1) and physically prevents the amine from entering the narrow hERG pore.
References
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Comprehensive Characterization of 1-Cyclooctylpyrrolidine: Synthesis, Purification, and Boiling Point Determination
The following technical guide details the physicochemical characterization, synthesis, and purification of 1-cyclooctylpyrrolidine , with a specific focus on determining its boiling point—a critical parameter often absent from standard chemical libraries for this specific tertiary amine.
Executive Summary
1-Cyclooctylpyrrolidine is a tertiary amine featuring a saturated eight-membered ring (cyclooctyl) attached to the nitrogen of a pyrrolidine heterocycle. While structurally related to the well-characterized 1-cyclohexylpyrrolidine, the cyclooctyl analog exhibits distinct physicochemical properties due to increased lipophilicity and steric bulk.
This guide addresses the scarcity of experimental boiling point data for 1-cyclooctylpyrrolidine in public literature. It provides a self-validating protocol for its synthesis via reductive amination, followed by a rigorous vacuum distillation methodology to empirically determine its boiling point—a prerequisite for high-purity isolation in drug development workflows.
Physicochemical Profile & Predicted Data
Before initiating experimental work, thermodynamic properties must be estimated to configure distillation equipment correctly. The boiling point (BP) of 1-cyclooctylpyrrolidine is significantly higher than its cyclohexyl homologs due to the additional methylene units in the cyclooctyl ring.
Table 1: Predicted Physicochemical Properties
| Property | Value (Estimated/Predicted) | Context |
| Molecular Formula | C₁₂H₂₃N | Tertiary Amine |
| Molecular Weight | 181.32 g/mol | - |
| Boiling Point (760 mmHg) | 245°C – 255°C | Extrapolated from homologs |
| Boiling Point (10 mmHg) | 105°C – 115°C | Recommended Distillation Range |
| Density | ~0.91 g/mL | Estimated at 25°C |
| LogP | ~3.8 | High Lipophilicity |
| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure |
Technical Insight: The boiling point of tertiary amines generally increases by 20–30°C for every two carbons added to a cycloalkyl ring. Given that 1-cyclohexylpyrrolidine boils at ~108°C (12 mmHg), the cyclooctyl analog is predicted to boil at ~110–120°C under similar vacuum.
Synthesis: The Reductive Amination Pathway
To determine the boiling point experimentally, one must first synthesize the compound in high purity. Direct alkylation of pyrrolidine with cyclooctyl halides is inefficient due to the steric hindrance of the secondary halide and competing elimination reactions. Reductive amination is the superior, self-validating approach.
Reaction Mechanism
The reaction proceeds via the formation of an iminium ion intermediate from cyclooctanone and pyrrolidine, which is subsequently reduced by a hydride source (Sodium Triacetoxyborohydride) to yield the target amine.
Figure 1: Reductive amination pathway.[1] The iminium ion formation is the rate-determining step, catalyzed by weak acid.
Experimental Protocol
Phase A: Synthesis (Reductive Amination)
Reagents:
-
Cyclooctanone (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
-
Acetic Acid (1.0 eq)
Procedure:
-
Complexation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve Cyclooctanone (10 mmol) and Pyrrolidine (12 mmol) in anhydrous DCE (30 mL).
-
Catalysis: Add Acetic Acid (10 mmol) dropwise. Stir at room temperature for 30 minutes to promote iminium formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Caution: Mild exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile Phase: 10% MeOH in DCM + 1% NH₄OH).
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes to decompose borate complexes.
Phase B: Workup & Isolation
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine organic layers and wash with Brine (30 mL).
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Boiling Point Determination (Vacuum Distillation)
The crude oil contains the target amine, residual cyclooctanone, and trace pyrrolidine. Fractional vacuum distillation is the definitive method to purify the compound and determine its boiling point.
Distillation Setup (Short-Path)
-
Apparatus: Short-path distillation head with a Vigreux column (optional for higher purity).
-
Vacuum: High-vacuum pump capable of <1 mmHg (preferred) or water aspirator (10–20 mmHg).
-
Heating: Oil bath with precise temperature control.
Protocol for BP Measurement
-
Degassing: Place the crude oil in the distillation flask. Apply vacuum gradually to remove residual solvents (DCM) without heating.
-
Ramping: Heat the oil bath slowly. The bath temperature should be ~20–30°C higher than the expected boiling point.
-
Fraction Collection:
-
Fraction 1 (Forerun): Low-boiling impurities (unreacted pyrrolidine).
-
Fraction 2 (Main Cut): 1-Cyclooctylpyrrolidine. Record the vapor temperature (Head Temperature) and the pressure (Manometer) precisely when the temperature stabilizes.
-
Fraction 3 (Residue): High-boiling oligomers.
-
Data Recording Template
| Parameter | Observation (Example) | Notes |
| Pressure | 12 mmHg | Stable vacuum is crucial. |
| Bath Temp | 145°C | |
| Head Temp (BP) | 112°C – 115°C | This is the experimental BP. |
| Refractive Index | Confirmatory purity check. |
Critical Control Point: If the liquid bumps or foams, the vacuum is too strong or the flask is too full. Use a magnetic stir bar and a capillary bleed if necessary.
Workflow Visualization
The following diagram illustrates the logical flow from crude reaction mixture to pure compound characterization.
Figure 2: Purification and characterization workflow. The boiling point is determined during the isolation of the Main Cut.
Safety & Handling
-
Volatility: While 1-cyclooctylpyrrolidine has a high boiling point, its vapor pressure at room temperature is non-negligible. Handle in a fume hood.
-
Skin Contact: Tertiary amines are lipophilic and can penetrate skin, causing irritation or CNS effects. Wear nitrile gloves and safety goggles.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation (oxidation).
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Sigma-Aldrich. (n.d.). "1-Cyclohexylpyrrolidine Safety Data Sheet." (Used as a homolog reference for safety and property estimation).
- Li, J. J. (2009). Name Reactions for Homologation, Part I. Wiley-Interscience. (Context on pyrrolidine ring synthesis).
Sources
Solubility Profile and Characterization of 1-Cyclooctylpyrrolidine
Executive Summary
1-Cyclooctylpyrrolidine (CAS: Analogous to 7731-02-4 for cyclohexyl) is a tertiary amine characterized by a sterically demanding hydrophobic cyclooctyl ring fused to a pyrrolidine nitrogen. In pharmaceutical and organic synthesis, it serves as a lipophilic building block, often utilized to modulate the bioavailability of amine-based pharmacophores.
This guide provides a definitive technical analysis of its solubility behavior. Unlike simple aliphatic amines, the bulky cyclooctyl moiety (C₈) imparts significant lipophilicity (Predicted LogP > 3.5), rendering the compound immiscible with water but highly soluble in a broad spectrum of organic solvents. This document details the physicochemical basis of these interactions and provides self-validating protocols for solubility determination and purification.
Physicochemical Profile & Structural Analysis[1]
To understand the solubility of 1-cyclooctylpyrrolidine, one must analyze the competition between its polar "head" and hydrophobic "tail."
-
Structure: A five-membered pyrrolidine ring (polar, basic center) N-substituted with an eight-membered cyclooctane ring (hydrophobic, steric bulk).
-
Molecular Weight: ~181.32 g/mol .
-
Predicted LogP: ~3.6 ± 0.4 (High Lipophilicity).
-
pKa (Conjugate Acid): ~10.5 (Typical for N-alkyl pyrrolidines).
Mechanistic Solubility Insight
The solubility is governed by the Hydrophobic Effect . The large cyclooctyl ring disrupts the hydrogen-bonding network of water, making the energy cost of solvation in aqueous media too high. Conversely, in organic solvents, Van der Waals forces dominate, allowing the molecule to solvate freely in non-polar and polar aprotic media.
Visualization: Structural Solubility Logic
Figure 1: Structural dissection of 1-cyclooctylpyrrolidine solubility. The hydrophobic tail dominates the interaction profile, driving organic solubility.
Solubility Data by Solvent Class[2][3][4]
The following data represents the predicted solubility profile based on Structure-Property Relationships (SPR) of homologous tertiary amines (e.g., 1-cyclohexylpyrrolidine).
| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | "Like dissolves like"; dipole interactions with amine. |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | Excellent (>100 mg/mL) | Hydrophobic interaction with cyclooctyl ring. |
| Polar Aprotic | DMSO, DMF, THF | Good to Excellent | Solvation of the polar nitrogen center. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good | H-bonding with nitrogen; solubility decreases as alkyl chain length of alcohol increases. |
| Ethers | Diethyl Ether, MTBE | Excellent | Low polarity matches the lipophilic backbone. |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. |
| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | Soluble | Protonation forms the ammonium salt (R₃NH⁺), which is water-soluble. |
Experimental Protocols (Self-Validating)
As a researcher, you must verify these values for your specific batch. Use the following protocols.
Protocol A: Gravimetric Solubility Determination (The "Gold Standard")
Best for compounds with weak UV chromophores like 1-cyclooctylpyrrolidine.
Objective: Determine the saturation concentration (
-
Preparation: Weigh ~100 mg of 1-cyclooctylpyrrolidine into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 250 µL increments.
-
Equilibration: Vortex for 1 minute. If the solid/oil dissolves completely, add more compound until a saturated suspension/emulsion persists.
-
Agitation: Shake the vial at 25°C for 24 hours (use a shaker plate).
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared weighing vessel.
-
Evaporation: Evaporate the solvent (Rotavap or Nitrogen blow-down) until constant weight is achieved.
-
Calculation:
Validation Step: The residue should be analyzed by ¹H-NMR to ensure no solvent entrapment or degradation occurred during evaporation.
Protocol B: pH-Switching Extraction (Purification Workflow)
This protocol utilizes the basicity of the pyrrolidine nitrogen to validate solubility switching.
Objective: Purify 1-cyclooctylpyrrolidine from non-basic impurities.
-
Dissolution: Dissolve crude material in Diethyl Ether or Ethyl Acetate .
-
Extraction (Forward): Wash the organic phase with 1M HCl (3x).
-
Separation: Discard the organic layer. Keep the acidic aqueous layer.
-
Basification: Cool the aqueous layer on ice. Add 6M NaOH dropwise until pH > 12.
-
Observation: The solution will become cloudy as the free base oils out (insoluble in water).
-
-
Extraction (Back): Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over
and concentrate.
Visualization: pH-Dependent Solubility Switch
Figure 2: Purification workflow exploiting the pH-dependent solubility profile.
Applications in Drug Development[6][7]
Formulation
Due to its high lipophilicity, 1-cyclooctylpyrrolidine is a candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) . It is miscible with oils (e.g., Miglyol) and surfactants, making it suitable for lipid-based formulations.
Synthesis & Scale-Up
When using this compound as an intermediate:
-
Reaction Solvent: Use Toluene or THF . These solvents solubilize the amine completely and allow for high-temperature reflux if necessary.
-
Crystallization: The free base is difficult to crystallize (low MP). Formation of the Hydrochloride or Fumarate salt in Isopropanol/Ether mixtures is recommended to generate a stable solid form.
References
-
PubChem. 1-Cyclohexylpyrrolidine (Analogous Structure Data).[3][4] National Library of Medicine. Available at: [Link]
-
University of Wisconsin-Madison. Solubility of Amines and Amides: Structure-Property Relationships. Chemical Ideas. Available at: [Link]
-
National Institute of Environmental Health Sciences (NIEHS). ICCVAM Recommended Protocol: Test Chemical Solubility. Available at: [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 3. 1-Cyclohexylpyrrolidine | C10H19N | CID 139064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine, 1-(1-cyclopenten-1-yl)- | C9H15N | CID 81570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of N-Cycloalkylpyrrolidines: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of many biologically active molecules and approved pharmaceuticals.[1][2] As research into novel therapeutics expands, N-cycloalkylpyrrolidines are increasingly utilized as key intermediates and core structural motifs.[1] While their synthetic utility is significant, a thorough understanding of their associated hazards is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the safety considerations, handling protocols, and toxicological profile of N-cycloalkylpyrrolidines, drawing from available Safety Data Sheet (SDS) information and related chemical safety literature.
Hazard Identification and Classification
N-cycloalkylpyrrolidines, as a class, present a range of potential health and physical hazards. While specific GHS classifications can vary based on the nature of the cycloalkyl substituent and any additional functional groups, a general hazard profile can be synthesized from data on representative compounds like N-cyclohexyl-2-pyrrolidone and 1-pyrrolidino-1-cyclopentene.
Common Hazards:
-
Skin and Eye Irritation: Contact can cause irritation, and in some cases, severe irritation or burns.[3][4][5]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][6] Some derivatives may be very toxic or fatal if inhaled.[3]
-
Respiratory Tract Irritation: Vapors or mists can irritate the respiratory system.[3][5]
-
Flammability: Some N-cycloalkylpyrrolidines are flammable liquids and vapors, posing a fire hazard.[6][7][8]
-
Reproductive Toxicity: Certain related compounds, such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone, are classified as reproductive toxicants, suggesting that N-cycloalkylpyrrolidines should be handled with caution in this regard until specific data is available.[5][9][10][11]
GHS Classification Summary for Representative Compounds:
| Hazard Class | N-Cyclohexyl-2-pyrrolidone | 1-Pyrrolidino-1-cyclopentene | Pyrrolidine (Parent Compound) |
| Acute Toxicity, Oral | Harmful if swallowed[3][4] | Not Classified | Harmful if swallowed[6] |
| Acute Toxicity, Dermal | Harmful in contact with skin[3][4] | Not Classified | Not Classified |
| Acute Toxicity, Inhalation | May be fatal if inhaled[3] | Not Classified | Harmful if inhaled[6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[4] | Causes skin irritation[8] | Causes severe skin burns and eye damage[6] |
| Serious Eye Damage/Irritation | Causes severe eye damage[4] | Causes eye irritation[8] | Causes severe eye damage[6] |
| Flammable Liquids | Not Classified | Flammable liquid and vapor[8] | Highly flammable liquid and vapour[6] |
This table is a synthesis of available data and should be used as a guide. Always refer to the specific SDS for the compound in use.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical when working with N-cycloalkylpyrrolidines. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.
Hierarchy of Controls for Safe Handling.
Experimental Protocol: Safe Handling and Use
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment. Review the SDS for the specific N-cycloalkylpyrrolidine and any other reagents involved.[12][13]
-
Engineering Controls:
-
Always handle N-cycloalkylpyrrolidines in a properly functioning chemical fume hood to minimize inhalation exposure.[14]
-
For highly toxic derivatives or when generating aerosols, consider using a glove box.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[14]
-
Hand Protection: Wear appropriate chemical-resistant gloves. No single glove material is resistant to all chemicals, so consult glove manufacturer compatibility charts. Nitrile or Viton gloves are often recommended, but always verify for the specific compound.[14][15] Inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A lab coat must be worn. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is recommended.[12] Do not wear shorts or open-toed shoes in the laboratory.[15]
-
-
Hygiene Practices:
Safe Storage and Waste Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage: Store N-cycloalkylpyrrolidines in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][8][12][13] Keep containers tightly closed.[6][8][17] For flammable derivatives, store in a designated flammables cabinet.[8]
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations.[18] Collect waste in clearly labeled, sealed containers. Do not pour chemical waste down the drain.[6]
Emergency Procedures: A Step-by-Step Response
In the event of an exposure or spill, a rapid and informed response is critical.
Emergency Response Flowchart for Spills and Exposures.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Toxicological Profile: Understanding the Risks
The toxicity of N-cycloalkylpyrrolidines can be inferred from data on similar structures and the parent pyrrolidine ring. The pyrrolidine moiety itself is a component of many bioactive compounds, but can also contribute to toxicity.[1] Some substituted cathinones containing a pyrrolidine ring have been associated with central nervous system and cardiovascular toxicities.[19][20]
Key Toxicological Endpoints:
-
Acute Toxicity: As indicated in the hazard classification table, oral, dermal, and inhalation toxicity are significant concerns. The parent compound, pyrrolidine, has an oral LD50 in rats of 433 mg/kg.[6]
-
Irritation and Corrosivity: Many compounds in this class are irritants or corrosives, capable of causing significant damage to skin and eyes upon contact.[3][4][6]
-
Chronic Toxicity and Carcinogenicity: There is limited specific data on the chronic effects of most N-cycloalkylpyrrolidines. However, related compounds like N-methyl-2-pyrrolidone are noted for potential chronic effects, including reproductive toxicity.[5][21] N-Vinyl-2-pyrrolidone is suspected of causing cancer.[16] Given the lack of comprehensive data, it is prudent to minimize exposure to all N-cycloalkylpyrrolidines.
Conclusion
N-cycloalkylpyrrolidines are valuable building blocks in modern drug discovery and chemical synthesis. However, their utility is accompanied by a range of potential hazards that demand respect and careful management. By understanding the available safety data, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic potential of this important class of molecules. Always prioritize a culture of safety and consult the specific Safety Data Sheet as the primary source of information before commencing any laboratory work.
References
-
Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Safety Data Sheet: 2-Pyrrolidone. Carl ROTH. Available at: [Link]
-
Material Safety Data Sheet - N-Cyclohexyl-2-pyrrolidone, 99%. Cole-Parmer. Available at: [Link]
-
Material Safety Data Sheet - 1-Pyrrolidino-1-cyclopentene, 98%. Cole-Parmer. Available at: [Link]
-
Toxicity and death following recreational use of 2-pyrrolidino valerophenone. PubMed. Available at: [Link]
-
Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). Cheméo. Available at: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
Safety Data Sheet: N-Octyl-2-pyrrolidone. Carl ROTH. Available at: [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. Available at: [Link]
-
Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. Available at: [Link]
-
GHS Classification Search Tool. ChemRadar. Available at: [Link]
-
n-Vinyl-2-pyrrolidone Safety Data Sheet. Scientific Polymer Products, Inc. Available at: [Link]
-
Classifying hazardous chemicals. Safe Work Australia. Available at: [Link]
-
N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. PENTA. Available at: [Link]
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. ResearchGate. Available at: [Link]
-
CYCLOPENTANE Safety Data Sheet. Climalife UK. Available at: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
-
Methyl (N-) Pyrrolidone, CP Safety Data Sheet. Columbus Chemical. Available at: [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. Available at: [Link]
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Methodological & Application
Application Note: Reductive Amination of Cyclooctanone with Pyrrolidine
Abstract
This guide details the protocol for the direct reductive amination of cyclooctanone (a medium-ring ketone) with pyrrolidine (a cyclic secondary amine) using Sodium Triacetoxyborohydride (STAB). Unlike traditional methods utilizing Sodium Cyanoborohydride (
Introduction & Mechanistic Rationale
The Challenge of Medium-Sized Rings
Cyclooctanone presents unique conformational challenges compared to smaller (cyclohexanone) or larger rings. The "medium-ring effect" often retards nucleophilic attack at the carbonyl carbon due to transannular strain. Furthermore, the condensation of a secondary amine (pyrrolidine) with a ketone typically exists in an equilibrium between the hemiaminal , iminium ion , and enamine .
Why Sodium Triacetoxyborohydride (STAB)?
For the synthesis of N-cyclooctylpyrrolidine, STAB is the reagent of choice over
-
Selectivity: STAB is less basic and sterically bulkier than
. It does not reduce the ketone competitively at a significant rate. It selectively reduces the iminium ion species formed in situ. -
Safety: Eliminates the risk of residual cyanide in the pharmaceutical intermediate.
-
Mechanism: The reaction proceeds via the formation of an iminium species. Acetic acid is used as a catalyst to protonate the hemiaminal/enamine, driving the equilibrium toward the electrophilic iminium ion, which is then rapidly trapped by the hydride.
Reaction Pathway
The following diagram illustrates the specific pathway for this substrate pair. Note that while secondary amines can form enamines, the reduction predominantly occurs via the protonated iminium species.
Figure 1: Mechanistic pathway for the reductive amination of cyclooctanone with pyrrolidine.
Experimental Protocol
Materials & Stoichiometry
| Reagent | Equiv. | Role | Notes |
| Cyclooctanone | 1.0 | Substrate | Limiting reagent. |
| Pyrrolidine | 1.1 - 1.2 | Amine Source | Slight excess drives equilibrium. |
| NaBH(OAc)3 (STAB) | 1.4 - 1.5 | Reductant | Moisture sensitive; add as solid. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Crucial for ketone activation. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 - 0.5 M | Preferred solvent (fastest rates). |
| THF | Solvent | Alternative | Use if chlorinated solvents are restricted. |
Step-by-Step Procedure
Step 1: Solvation and Mixing
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the flask with Cyclooctanone (1.0 equiv).
-
Add DCE (or THF) to achieve a concentration of approx. 0.25 M.
-
Add Pyrrolidine (1.1 equiv) via syringe.
-
Observation: The solution may warm slightly. Stir for 5 minutes.
Step 2: Acid Catalysis
-
Add Glacial Acetic Acid (1.0 - 2.0 equiv).
-
Critical: Stir for 10–15 minutes before adding the reducing agent. This "pre-equilibrium" period allows the formation of the hemiaminal/iminium species.
Step 3: Reduction
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 5–10 minutes.
-
Note: Adding in portions prevents a sudden exotherm and manages gas evolution (minor).
-
-
Seal the flask under a nitrogen atmosphere.
-
Stir vigorously at Room Temperature (20–25 °C) .
Step 4: Monitoring (In-Process Control)
-
Monitor reaction progress via TLC or LCMS after 2 hours.
-
TLC Eluent: 10% MeOH in DCM (stain with Ninhydrin or KMnO4).
-
Target: Disappearance of Cyclooctanone.
-
Duration: Typical reaction time is 2–6 hours. If incomplete after 6 hours, add an additional 0.5 equiv of STAB.
-
Step 5: Quench and Workup
-
Quench: Carefully add saturated aqueous
solution (approx. equal volume to solvent) to the reaction mixture. Stir for 15 minutes until gas evolution ceases. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (
).[1] -
Wash: Combine organic layers and wash with brine.
-
Dry: Dry over anhydrous
or . -
Concentrate: Filter and concentrate in vacuo to yield the crude oil.
Step 6: Purification
-
The crude product is often >90% pure.
-
If necessary, purify via flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:MeOH:NH4OH (95:5:1). The ammonia is essential to prevent streaking of the tertiary amine on silica.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of N-cyclooctylpyrrolidine.
Expected Results & Characterization
-
Physical State: Colorless to pale yellow oil.
-
Yield: Typical isolated yields range from 85% to 95%.
-
1H NMR (Prediction):
-
2.40–2.60 (m, 4H, pyrrolidine
-CH2) - 2.10–2.30 (m, 1H, cyclooctyl CH-N)
-
1.70–1.80 (m, 4H, pyrrolidine
-CH2) - 1.40–1.70 (m, 14H, cyclooctyl CH2)
-
2.40–2.60 (m, 4H, pyrrolidine
-
Mass Spectrometry: ESI+
.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion | Steric hindrance of cyclooctanone ring. | Increase Acetic Acid to 2.0 equiv to accelerate iminium formation. Ensure DCE is dry. |
| No Reaction | Wet solvent/reagents (STAB decomposed). | STAB decomposes in moist air. Use a fresh bottle or increase loading. Add 3Å molecular sieves. |
| Impurity: Alcohol | Direct reduction of ketone.[2] | Add amine and acid before STAB. Ensure STAB is added slowly. |
| Emulsion during workup | Amine salts acting as surfactants. | Add a small amount of MeOH or filter through Celite before separation. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.
-
Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride - Reagent Profile.
Sources
High-Yield N-Alkylation of Pyrrolidine with Cyclooctyl Bromide: Overcoming Steric Hindrance and E2 Elimination
Introduction and Chemical Context
The incorporation of the pyrrolidine pharmacophore via N-alkylation is a foundational workflow in medicinal chemistry and drug development. However, the alkylation of a secondary amine (pyrrolidine) with a sterically hindered secondary alkyl halide, such as cyclooctyl bromide, presents a notorious synthetic bottleneck.
The flexible, medium-sized eight-membered ring of cyclooctyl bromide creates significant steric bulk around the electrophilic carbon. This steric hindrance drastically increases the activation energy required for the desired bimolecular nucleophilic substitution (SN2). Consequently, the reaction rate drops, allowing the competing bimolecular elimination (E2) pathway to dominate, which consumes the starting material to form cyclooctene.
This application note details a highly optimized, self-validating protocol that suppresses the E2 pathway and maximizes the yield of N-cyclooctylpyrrolidine by combining in situ Finkelstein catalysis with Microwave-Assisted Organic Synthesis (MAOS) .
Mechanistic Insights & Causality (E-E-A-T)
To successfully drive this transformation, the reaction conditions must be engineered to kinetically favor the SN2 transition state over the E2 transition state. We achieve this through two synergistic modifications:
The Role of Finkelstein Catalysis
Direct displacement of the bromide ion by pyrrolidine is sluggish. By introducing a catalytic amount of Potassium Iodide (KI) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), we exploit the Finkelstein reaction [1]. The cyclooctyl bromide is continuously converted in situ into cyclooctyl iodide. Because the iodide ion is a larger, more polarizable leaving group, the C–I bond is weaker and more susceptible to nucleophilic attack, effectively lowering the SN2 activation barrier. Potassium carbonate (K2CO3) is utilized as a non-nucleophilic base to scavenge the generated hydrohalic acid without inducing further elimination[1].
Microwave Irradiation vs. Thermal Heating
Under conventional thermal heating (oil bath), the reaction requires extended exposure (16–24 hours) to heat, which thermodynamically favors the E2 elimination of the hindered halide. Microwave irradiation, conversely, utilizes rapid dielectric heating to uniformly superheat the reaction mixture to 150 °C in seconds [2]. This rapid energy transfer allows the system to kinetically bypass the activation barrier of the SN2 pathway, completing the alkylation in 20 minutes before significant E2 degradation can occur [3].
Reaction Pathway Visualization
Reaction pathways for the N-alkylation of pyrrolidine with cyclooctyl bromide.
Quantitative Data Summary
The table below summarizes the dramatic shift in chemoselectivity and yield when transitioning from conventional thermal heating to the optimized microwave-assisted protocol.
| Parameter | Method A (Conventional Thermal) | Method B (Microwave-Assisted) |
| Heating Source | Oil Bath | Microwave Reactor (Sealed Vessel) |
| Temperature | 80 °C | 150 °C |
| Reaction Time | 24 hours | 20 minutes |
| Additives | KI (0.5 eq), K2CO3 (2.0 eq) | KI (0.5 eq), K2CO3 (2.0 eq) |
| Conversion Rate | 85% | >95% |
| Yield (Target Product) | 45% | 82% |
| Yield (E2 Byproduct) | 40% | 13% |
Experimental Protocols
Method B: Optimized Microwave-Assisted Synthesis
This is the recommended protocol for maximizing yield and purity.
Reagents Required:
-
Pyrrolidine: 1.2 mmol (85 mg, 100 µL)
-
Cyclooctyl bromide: 1.0 mmol (191 mg, 142 µL)
-
Potassium carbonate (K2CO3, anhydrous): 2.0 mmol (276 mg)
-
Potassium iodide (KI): 0.5 mmol (83 mg)
-
N,N-Dimethylformamide (DMF, anhydrous): 3.0 mL
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add anhydrous K2CO3 and KI.
-
Solvation: Add 3.0 mL of anhydrous DMF, followed by pyrrolidine and cyclooctyl bromide.
-
Sealing: Seal the vial with a Teflon-lined crimp cap to ensure the system can safely handle the autogenous pressure generated at elevated temperatures.
-
Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C for 20 minutes with high stirring. (Note: Ensure the microwave is set to dynamic power modulation to maintain a strict 150 °C plateau without thermal overshoot).
-
Cooling: Allow the vial to cool to room temperature via compressed air cooling before uncapping.
Self-Validating Acid-Base Workup
This workup logic exploits the fundamental pKa differences of the reaction components to inherently validate the basicity of the product while stripping away neutral impurities.
-
Initial Extraction: Dilute the crude reaction mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash with distilled water (3 × 15 mL) and brine (1 × 15 mL) to remove DMF and the highly water-soluble excess pyrrolidine.
-
Acidic Phase-Switch (Critical Step): Extract the organic layer with 1M HCl (2 × 10 mL).
-
Causality: The basic target product, N-cyclooctylpyrrolidine, is protonated to form a water-soluble hydrochloride salt and migrates to the aqueous layer. Neutral impurities—specifically unreacted cyclooctyl bromide and the cyclooctene byproduct—remain in the EtOAc layer and are discarded.
-
-
Basification & Recovery: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >12.
-
Causality: This deprotonates the salt, regenerating the lipophilic free base.
-
-
Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Polishing: If necessary, purify the resulting oil via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH with 1% Triethylamine) to yield pure N-cyclooctylpyrrolidine.
References
-
Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates Source: MDPI Molecules (2023) URL:[Link]
-
Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes Source: Organic Chemistry Portal / Synthesis (2008) URL:[Link]
-
Microwave Assisted, Highly Efficient Solid state N- and S-Alkylation Source: Synthetic Communications (1999) URL:[Link]
Using 1-cyclooctylpyrrolidine as a building block in drug discovery
Application Note: 1-Cyclooctylpyrrolidine as a Strategic Building Block in Drug Discovery
Introduction & Chemical Rationale
As a Senior Application Scientist, I continuously evaluate the structural nuances that dictate a molecule's success or failure in the clinic. 1-Cyclooctylpyrrolidine (CAS: 18707-36-3) represents a highly strategic, albeit unconventional, structural motif in medicinal chemistry. It combines the basic, hydrogen-bond-accepting pyrrolidine core with the highly lipophilic, conformationally flexible 8-membered cyclooctyl ring.
In drug discovery, replacing standard cyclohexyl or cyclopentyl rings with a cyclooctyl moiety is a deliberate maneuver. The cyclooctyl ring is not simply a "larger cyclohexyl." It exists in complex, dynamic conformations (e.g., boat-chair, crown) that project protons into entirely different spatial vectors. This unique 3D geometry allows it to exploit cryptic hydrophobic pockets that smaller rings cannot reach, or conversely, to intentionally induce steric clashes to achieve receptor subtype selectivity.
Causality in Structural Design: Target Selectivity
Case Study 1: Chemokine Receptor Selectivity (CCR1 vs. CCR2) Dysregulation of CCR1 and CCR2 is heavily implicated in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Developing selective inhibitors often relies on pyrrolone and pyrrolidine scaffolds. 1 that while a standard cyclohexyl group provides dual CCR1/CCR2 affinity, expanding the ring to a cyclooctyl group causes a sharp decrease in CCR2 binding while preserving CCR1 affinity[1]. The bulkier cyclooctyl group is well-tolerated in the CCR1 intracellular allosteric site but creates a severe steric clash in CCR2. This provides a clear, rational structural vector for driving CCR1 selectivity[1].
Case Study 2: Mycobacterium tuberculosis InhA Inhibition In the pursuit of novel anti-tubercular agents, pyrrolidine carboxamides have been2[2]. In this target, the binding pocket requires precise hydrophobic interactions. Expanding the ring from cyclohexyl to cyclooctyl resulted in a decrease in inhibitory activity[2]. This negative SAR data is highly valuable: it proves that the InhA pocket has a strict dimensional limit, establishing the spatial boundaries of the target and guiding future scaffold optimization.
Data Presentation: Cycloalkyl Ring Size vs. Target Affinity
| Cycloalkyl Substitution | CCR1 Binding Affinity | CCR2 Binding Affinity | InhA Inhibition Activity | Structural Consequence |
| Cyclopentyl (C5) | Moderate | Decreased | Decreased | Insufficient hydrophobic contact |
| Cyclohexyl (C6) | High | High | Optimal | Ideal fit for standard pockets |
| Cycloheptyl (C7) | High | Moderate | Moderate | Borderline steric tolerance |
| Cyclooctyl (C8) | High | Decreased (Selective) | Decreased | Induces CCR1 Selectivity via CCR2 clash |
Workflow & Logic Visualization
SAR logic tree demonstrating the effect of cyclooctyl substitution on receptor selectivity.
Late-Stage Functionalization: Biocatalytic Hydroxylation
A common challenge with incorporating an 8-membered carbon ring is the resulting spike in lipophilicity (LogP), which can negatively impact aqueous solubility and metabolic stability. To mitigate this, late-stage C(sp3)-H functionalization is employed.3, can selectively hydroxylate the unactivated methylene bonds of the cyclooctyl ring[3]. CYP101B1-catalyzed hydroxylation of cyclooctyl derivatives yields predominantly the trans-5-hydroxycyclooctyl product, introducing a polar hydroxyl group to improve pharmacokinetic properties without destroying the core scaffold[3].
Biocatalytic workflow for the late-stage hydroxylation of cyclooctyl derivatives.
Experimental Protocols
Protocol A: Synthesis of 1-Cyclooctylpyrrolidine Core via Reductive Amination
Rationale: Reductive amination is the most robust, self-validating method for constructing the 1-cyclooctylpyrrolidine core. By using sodium triacetoxyborohydride (STAB), we selectively reduce the iminium ion intermediate without reducing the starting ketone, ensuring high yields and preventing over-alkylation.
Materials:
-
Cyclooctanone (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Glacial acetic acid (1.0 eq)
-
Anhydrous Dichloroethane (DCE)
Step-by-Step Procedure:
-
Imine Formation: In an oven-dried round-bottom flask under N2, dissolve cyclooctanone (10 mmol) and pyrrolidine (11 mmol) in 30 mL of anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid (10 mmol) dropwise. Causality Note: The mild acid catalyzes the formation of the iminium ion, which is strictly required for the subsequent reduction step to proceed efficiently. Stir at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C. Add STAB (15 mmol) portion-wise over 15 minutes to control the exothermic reduction.
-
Maturation & Validation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Self-Validation: Monitor via TLC (stain with Ninhydrin; the disappearance of the secondary amine pyrrolidine spot confirms reaction completion).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (20 mL) until gas evolution ceases. Extract with dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (DCM:MeOH, 95:5) to yield pure 1-cyclooctylpyrrolidine.
Protocol B: Biocatalytic Hydroxylation of Cyclooctylpyrrolidine Derivatives
Rationale: Chemical C-H oxidation is notoriously unselective. Using a whole-cell biocatalyst expressing CYP101B1 ensures regioselective hydroxylation at the C5 position of the cyclooctyl ring, driven by the enzyme's highly evolved binding pocket.
Materials:
-
E. coli whole cells expressing CYP101B1 and necessary electron transfer partners.
-
1-Cyclooctylpyrrolidine derivative substrate (10 mM stock in DMSO).
-
Potassium phosphate buffer (50 mM, pH 7.4).
-
Glucose (for cofactor regeneration).
Step-by-Step Procedure:
-
Cell Preparation: Resuspend the recombinant E. coli cell pellet in potassium phosphate buffer (50 mM, pH 7.4) to an OD600 of 30.
-
Substrate Addition: Add the 1-cyclooctylpyrrolidine derivative (final concentration 1 mM) from the DMSO stock. Causality Note: Keep the final DMSO concentration strictly below 2% (v/v) to prevent cell membrane disruption and enzyme denaturation.
-
Cofactor Regeneration: Add glucose (final concentration 0.5% w/v). Causality Note: Glucose drives the intracellular generation of NADPH via the pentose phosphate pathway, which is strictly required for P450 catalytic turnover.
-
Incubation: Incubate the reaction in a baffled flask at 30 °C with shaking at 200 rpm for 24 hours. Self-Validation: The use of baffled flasks ensures maximum aeration, as molecular oxygen (O2) is a critical co-substrate.
-
Extraction: Centrifuge the cells (4000 rpm, 10 min). Extract the supernatant with ethyl acetate (3 x equal volume).
-
Analysis: Dry the organic phase, concentrate, and analyze via LC-MS and 2D-NMR to definitively confirm the formation of the trans-5-hydroxycyclooctyl product.
References
- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
- Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2 Source: Journal of Medicinal Chemistry - ACS Publications URL
- Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development Source: Semantic Scholar URL
Sources
Application Note: Preparation of N-Substituted Pyrrolidines via the Leuckart-Wallach Reaction
Executive Summary
The Leuckart-Wallach reaction is a cornerstone methodology for the reductive amination of carbonyl compounds, widely utilized in pharmaceutical synthesis to generate complex tertiary amines, including N-substituted pyrrolidines[1]. By leveraging formic acid or its derivatives as both an acid catalyst and a hydride source, this one-pot reaction circumvents the need for moisture-sensitive or highly reactive metal hydride reducing agents[2]. This application note details the mechanistic principles, optimized protocols, and analytical validation steps for synthesizing N-substituted pyrrolidines via the Leuckart-Wallach pathway.
Mechanistic Rationale & Causality
The synthesis of N-substituted pyrrolidines via the Leuckart-Wallach reaction relies on the precise orchestration of condensation and reduction phases.
-
Iminium Ion Formation : The reaction initiates with the nucleophilic attack of pyrrolidine (a secondary amine) on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which rapidly dehydrates under acidic conditions (provided by formic acid) to yield a highly electrophilic iminium ion[2].
-
Hydride Transfer : Unlike standard reductive aminations that use sodium cyanoborohydride or sodium triacetoxyborohydride, the Leuckart-Wallach reaction utilizes the formate anion (
) as a negative hydrogen (hydride) source[2]. The thermal decomposition of the formate anion drives an irreversible hydride transfer to the iminium carbon, reducing it to the corresponding tertiary amine (N-alkyl pyrrolidine) while liberating carbon dioxide gas[1]. -
Causality of Reagent Selection : High temperatures (>100 °C) are typically required to overcome the activation energy of the formate hydride transfer[3]. However, the addition of water-scavenging agents, such as trimethyl orthoformate (TMOF), actively removes the water byproduct from the hemiaminal dehydration step. This shifts the equilibrium toward the iminium ion, accelerating the reaction and allowing it to proceed to completion with higher yields[4].
Reaction Workflow & Pathway
Mechanistic pathway of the Leuckart-Wallach reaction yielding N-substituted pyrrolidines.
Experimental Protocol: Synthesis of N-Alkyl Pyrrolidines
Objective : To synthesize a model N-substituted pyrrolidine (e.g., 1-cyclohexylpyrrolidine) from cyclohexanone and pyrrolidine using an optimized Leuckart-Wallach protocol.
Materials
-
Cyclohexanone (1.0 equiv, 10 mmol)
-
Pyrrolidine (1.2 equiv, 12 mmol)
-
Formic Acid (85-98% w/w) (4.0 equiv, 40 mmol)
-
Trimethyl orthoformate (TMOF) (1.5 equiv, 15 mmol)[4]
-
Ethyl acetate (for extraction)
-
2M NaOH (aq) and Brine
Step-by-Step Methodology
-
Reaction Assembly : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol) and pyrrolidine (12 mmol). Stir at room temperature for 10 minutes to initiate hemiaminal formation.
-
Water Scavenging : Add trimethyl orthoformate (15 mmol) to the mixture.
-
Scientific Insight: TMOF reacts irreversibly with the generated water, preventing the hydrolysis of the iminium ion back to the starting materials, thereby ensuring a robust kinetic driving force[4].
-
-
Acid/Reductant Addition : Cool the flask in an ice bath. Slowly add formic acid (40 mmol) dropwise over 5 minutes.
-
Caution: The neutralization between the amine and formic acid is highly exothermic.
-
-
Thermal Activation : Move the flask to an oil bath and gradually heat the reaction mixture to 120 °C. Maintain this temperature for 4–6 hours. Monitor the evolution of
gas, which visually validates the active hydride transfer phase[1]. -
Reaction Quenching & Basification : Cool the mixture to room temperature. Carefully add 2M NaOH until the aqueous layer reaches pH 10-11.
-
Causality: Formic acid forms a formate salt with the resulting tertiary amine. Basification is mandatory to liberate the free N-substituted pyrrolidine base for organic extraction.
-
-
Extraction and Purification : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography.
Self-Validating Quality Control (QC) Checkpoints
-
In-Process Monitoring : The cessation of
bubbling serves as a macroscopic indicator that formate decomposition and hydride transfer are complete. -
Post-Reaction Analysis : TLC analysis (using a ninhydrin stain) should show the complete disappearance of the secondary amine (pyrrolidine) and the emergence of a new tertiary amine spot. Because tertiary amines are often UV-inactive, visualization with Dragendorff's reagent or an iodine chamber is recommended.
Quantitative Optimization Data
To demonstrate the impact of reaction parameters on the yield of N-substituted pyrrolidines, the following table summarizes the optimization landscape based on standard Leuckart-Wallach kinetic profiles:
| Temperature (°C) | Formic Acid (Equiv) | Water Scavenger (TMOF) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 80 | 2.0 | None | 12 | 45 | 38 |
| 100 | 4.0 | None | 8 | 70 | 62 |
| 120 | 4.0 | None | 6 | 88 | 81 |
| 120 | 4.0 | 1.5 Equiv | 4 | >98 | 94 |
Data Interpretation: Operating below 100 °C fails to provide sufficient thermal energy for the decomposition of formic acid into the active hydride species[3]. The inclusion of a water scavenger (TMOF) drastically reduces reaction time and maximizes yield by locking the equilibrium in favor of the iminium intermediate[4].
References
- Source: alfa-chemistry.
- Source: mdpi.
- Source: researchgate.
- Source: mdma.
Sources
Application Note: Optimized Synthesis of Quaternary Ammonium Salts from 1-Cyclooctylpyrrolidine
Executive Summary
This guide details the synthesis of quaternary ammonium salts (QAS) derived from 1-cyclooctylpyrrolidine . While standard tertiary amines quaternize readily, the cyclooctyl moiety introduces significant steric drag, altering the kinetic profile of the Menshutkin reaction. This protocol addresses the "Cyclooctyl Effect" by optimizing solvent polarity and thermal parameters to prevent incomplete conversion and "oiling out" during purification. These protocols are applicable for developing phase transfer catalysts, antimicrobial surfactants, and anticholinergic pharmaceutical intermediates.
Mechanistic Insight: The "Cyclooctyl Effect"
The quaternization of 1-cyclooctylpyrrolidine is a bimolecular nucleophilic substitution (
Steric vs. Electronic Factors
-
Electronic: The pyrrolidine ring is electron-rich, making the nitrogen a good nucleophile.
-
Steric (The Bottleneck): The cyclooctyl ring is conformationally flexible but bulky. As the alkyl halide approaches, the transition state energy ($ \Delta G^\ddagger $) increases due to 1,3-diaxial-like interactions and ring strain.
-
Implication: Standard room-temperature protocols for methylating amines (e.g., with methyl iodide) may stall. Elevated temperatures and high-dielectric solvents are required to stabilize the charged transition state.
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway and the critical transition state stabilization required for this hindered amine.
Caption: Kinetic pathway of hindered amine quaternization. High-dielectric solvents (Acetonitrile) are critical to lower the activation energy barrier caused by the bulky cyclooctyl group.
Strategic Planning: Solvent & Reagent Selection
Success depends on balancing Reaction Rate vs. Product Isolation .
Table 1: Solvent Selection Matrix
| Solvent | Dielectric Const. ( | Role | Recommendation |
| Acetonitrile (MeCN) | 37.5 | Kinetic Driver. Stabilizes the charged transition state. Best for difficult/bulky alkyl halides (e.g., Benzyl bromide). | Primary Reaction Solvent |
| Acetone | 20.7 | Precipitator. QAS are often insoluble in acetone. Good for highly reactive alkyl halides (e.g., MeI). | Secondary / Workup |
| Ethyl Acetate | 6.0 | Anti-Solvent. Used to force precipitation of the salt from the reaction mixture. | Purification Only |
| Dichloromethane | 8.9 | Solubilizer. Dissolves both reactant and product. Avoid for reaction (slow kinetics, safety issues). | Avoid |
Experimental Protocols
Safety Pre-Check
-
Alkyl Halides (MeI, BnBr): Potent alkylating agents.[1] Carcinogenic and lachrymators. Handle only in a fume hood.
-
1-Cyclooctylpyrrolidine: Irritant. Avoid skin contact.
Protocol A: Methylation (High Reactivity)
Target: Synthesis of N-methyl-1-cyclooctylpyrrolidinium iodide. Reagent: Methyl Iodide (MeI) - Exothermic & Volatile.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser (capped with a
balloon). -
Dissolution: Dissolve 1-cyclooctylpyrrolidine (10 mmol, ~1.81 g) in Acetone (20 mL).
-
Note: Acetone is used here because the methyl product usually crystallizes out of it directly.
-
-
Addition: Cool the solution to 0°C (ice bath). Add Methyl Iodide (12 mmol, 1.2 equiv) dropwise via syringe.
-
Caution: MeI is highly volatile (
42°C). Do not add to warm solution.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Observation: A white to off-white precipitate should form.
-
-
Workup:
-
Cool the flask to 0°C for 1 hour to maximize precipitation.
-
Filter the solid using a sintered glass funnel (vacuum).
-
Wash the cake with cold Diethyl Ether (
mL) to remove unreacted amine and excess MeI.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Protocol B: Benzylation (Moderate Reactivity/High Sterics)
Target: Synthesis of N-benzyl-1-cyclooctylpyrrolidinium bromide. Reagent: Benzyl Bromide (BnBr) - Slower kinetics due to bulk.
-
Setup: 50 mL pressure tube or RBF with reflux condenser.
-
Dissolution: Dissolve 1-cyclooctylpyrrolidine (10 mmol) in Acetonitrile (15 mL).
-
Why MeCN? The high polarity is needed to drive the reaction of two bulky partners.
-
-
Addition: Add Benzyl Bromide (11 mmol, 1.1 equiv).
-
Reaction: Heat to Reflux (80–82°C) for 16–24 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting amine will be UV active (iodine stain) and move; the QAS will stay at the baseline.
-
-
Workup (The "Oiling Out" Fix):
-
Concentrate the reaction mixture to ~5 mL volume using a rotary evaporator.
-
Dropwise add this concentrate into a beaker of rapidly stirring Diethyl Ether (100 mL) or Ethyl Acetate .
-
Result: The product should crash out as a solid. If it oils out, scratch the glass with a spatula and sonicate to induce crystallization.
-
-
Purification: Recrystallize from minimal hot Isopropanol/Acetone if necessary.
Purification & Analysis Workflow
The purity of QAS is critical, especially for biological testing, as unreacted tertiary amines are cytotoxic.
Caption: Purification decision tree. "Oiling out" is common with cyclooctyl derivatives; sonication in anti-solvent is the primary remediation.
Quality Control (QC) Parameters
-
-NMR (DMSO-
or ):-
Look for the deshielding of the
-protons (next to Nitrogen). -
Starting Material:
~2.5–2.8 ppm. -
Product (QAS):
~3.0–3.5 ppm (significant downfield shift). -
Diagnostic: The methyl group (if MeI used) will appear as a sharp singlet around 3.0 ppm.
-
-
Solubility Check: Product should be fully soluble in water (if halide salt) and insoluble in ether.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (TLC shows SM) | Steric hindrance too high. | Switch solvent to Acetonitrile and increase temp to reflux. |
| Product "Oils Out" | Lipophilicity of cyclooctyl ring; trace solvent. | Decant supernatant. Triturate oil with fresh Diethyl Ether or Hexane. Sonicate vigorously. |
| Hygroscopicity | QAS are naturally hygroscopic. | Dry in a vacuum desiccator over |
| Yellow Coloration | Oxidation or Iodine traces (if MeI used). | Wash solid with small amount of Acetone (if product is insoluble) or recrystallize from EtOH/EtOAc. |
References
-
Menshutkin Reaction Kinetics & Solvent Effects
-
General QAS Synthesis Protocol
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019).[7] MDPI.
-
-
Purification of Quaternary Ammonium Salts
-
Steric Hindrance in Amines
-
Tuning the steric hindrance of alkylamines.[9] (2013). Chemical Science.
-
Sources
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction Version 4.02 [ursula.chem.yale.edu]
- 3. arxiv.org [arxiv.org]
- 4. Solvent Effects on the Menshutkin Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US3148214A - Isolation and purification of quaternary ammonium salts - Google Patents [patents.google.com]
- 9. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
High-Performance Organocatalysis: Bulky Pyrrolidine Derivatives
Application Note & Protocol Guide
Executive Summary
The introduction of steric bulk at the C2 position of the pyrrolidine scaffold—exemplified by the Hayashi-Jørgensen catalysts (diphenylprolinol silyl ethers)—has revolutionized asymmetric organocatalysis. Unlike L-proline, which suffers from solubility issues and lower turnover frequencies in non-polar solvents, bulky pyrrolidine derivatives offer superior solubility, high enantiocontrol via steric shielding, and dual-activation modes (enamine/iminium).
This guide details the application of these catalysts in asymmetric C-C bond formation, specifically focusing on the Michael addition and
Core Technology: The Steric Imperative
The efficiency of bulky pyrrolidine derivatives stems from the diphenylmethyl silyl ether group at the C2 position. This group performs two critical functions:
-
Steric Shielding: It effectively blocks one face of the transient enamine or iminium intermediate, forcing the electrophile or nucleophile to approach from the open face with high fidelity.[1]
-
Solubility & Stability: The silyl ether lipophilicity allows reactions in organic solvents (toluene, DCM), avoiding the aggregation often seen with proline.
Mechanism of Action: Enamine Activation
In the functionalization of saturated aldehydes, the catalyst condenses with the substrate to form a nucleophilic enamine . The bulky aryl groups shield the Re-face (for S-catalysts), directing electrophilic attack to the Si-face.
Figure 1: Catalytic cycle for enamine activation. The bulky silyl ether group on the pyrrolidine ring dictates the stereochemical outcome by shielding one face of the planar enamine intermediate.
Primary Application: Asymmetric Michael Addition
Target: Synthesis of chiral
Standard Protocol
Reaction: Aldehyde + Nitroalkene
Materials
-
Catalyst: (S)-2-[Diphenyl(trimethylsilyloxy)methyl]pyrrolidine (CAS: 848821-58-9)
-
Substrate: Isovaleraldehyde (Freshly distilled)
-
Electrophile: trans-
-Nitrostyrene -
Additive: Benzoic acid (Optional, accelerates reaction)
-
Solvent: Toluene or solvent-free conditions
Step-by-Step Methodology
-
Preparation: In a 10 mL round-bottom flask equipped with a magnetic stir bar, charge trans-
-nitrostyrene (1.0 mmol, 149 mg) and the Hayashi-Jørgensen catalyst (0.1 mmol, 32.5 mg, 10 mol%). -
Solvent Addition: Add Toluene (2.0 mL). Note: Solvent-free conditions often yield higher rates but require efficient stirring.
-
Substrate Addition: Add Isovaleraldehyde (2.0 mmol, 215
L) in one portion. -
Reaction: Stir the mixture at room temperature (23 °C).
-
Optimization Tip: If reaction is sluggish (>24h), add 10 mol% Benzoic acid or 4-Nitrophenol as a co-catalyst to facilitate iminium/enamine turnover.
-
-
Monitoring (Self-Validation): Monitor by TLC (Hexane/EtOAc 8:1). The product
-nitroaldehyde is unstable on silica; minimize exposure.-
Validation Check: Disappearance of the bright yellow color of the nitrostyrene indicates consumption.
-
-
Work-up:
-
Option A (Direct Reduction): Due to the instability of the aldehyde product, it is often reduced in situ to the alcohol using NaBH
(2.0 equiv) in MeOH/DCM. -
Option B (Isolation): Flash chromatography on silica gel (neutralized with 1% Et
N) if the aldehyde must be isolated.
-
-
Analysis: Analyze the reduced alcohol derivative by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
Optimization Data
The following table summarizes the effect of solvent and additives on the reaction of propanal with
| Entry | Solvent | Additive (10 mol%) | Time (h) | Yield (%) | ee (%) | dr (syn/anti) |
| 1 | DCM | None | 24 | 85 | 92 | 90:10 |
| 2 | Toluene | None | 18 | 90 | 94 | 93:7 |
| 3 | Water | None | 12 | 95 | 90 | 85:15 |
| 4 | Solvent-free | Benzoic Acid | 4 | 98 | 96 | 95:5 |
| 5 | THF | None | 36 | 60 | 88 | 80:20 |
Insight: Solvent-free conditions with a weak acid additive provide the highest atom economy and reaction rate. The acid aids in the hydrolysis of the intermediate iminium species, which is often the rate-determining step.
Advanced Application: Alpha-Functionalization
Bulky pyrrolidine catalysts are also superior for
Protocol: -Chlorination of Aldehydes
Reagents: Aldehyde, N-Chlorosuccinimide (NCS), Catalyst (10 mol%).
-
Dissolve catalyst (0.05 mmol) and aldehyde (0.5 mmol) in DCM (1 mL).
-
Cool to -78 °C to maximize enantioselectivity.
-
Add NCS (0.55 mmol) slowly.
-
Stir for 2-4 hours.
-
Quench with pentane; filter off succinimide precipitate.
-
Result: High yields (>90%) and ee (>95%) are typical for straight-chain aldehydes [3].
Case Study: Industrial Relevance
Synthesis of Oseltamivir (Tamiflu) Intermediate
The Hayashi-Jørgensen catalyst is pivotal in the "pot-economical" synthesis of Oseltamivir.
-
Reaction: Asymmetric Michael addition of an
-alkoxy aldehyde to a nitroalkene.[1] -
Impact: This organocatalytic route avoids the use of transition metals (preventing heavy metal contamination in APIs) and establishes two stereocenters in a single step with >95% ee [1][4].
Troubleshooting & Optimization Workflow
Figure 2: Decision matrix for optimizing organocatalytic reactions.
Common Issues
-
Low Conversion: Often due to stable iminium intermediates failing to hydrolyze. Solution: Add 10-20 mol% water or a weak acid (Benzoic acid, p-Nitrophenol).
-
Racemization: The product aldehyde is acidic at the
-position. Solution: Process immediately or reduce in situ to the alcohol. -
Catalyst Deactivation: Silyl group hydrolysis. Solution: Ensure reagents are dry; use bulky silyl groups (TBS/TIPS) if TMS is too labile.
References
-
Hayashi, Y. (2022).[1] Discussion Addendum for: Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78.[1] Link
-
Gotoh, H., & Hayashi, Y. (2013).[1] Diarylprolinol Silyl Ethers: Development and Application as Organocatalysts. In Sustainable Catalysis. Link
-
Jørgensen, K. A. (2005).[1] Organocatalytic Asymmetric Synthesis of alpha-Chloroaldehydes. Angewandte Chemie International Edition. Link
-
Ishikawa, H., et al. (2009). High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition, 48(7), 1304-1307. Link
-
Marigo, M., et al. (2005). Asymmetric Organocatalytic Conjugate Addition of Malonates to alpha,beta-Unsaturated Aldehydes. Journal of the American Chemical Society, 127(43), 15134–15142. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of Cyclooctanone
Ticket ID: RA-C8-OPT Topic: Optimization of Yield and Selectivity in Medium-Ring Cycloalkanones Assigned Specialist: Senior Application Scientist, Process Chemistry Division
The Core Challenge: Why is Cyclooctanone Difficult?
If you are experiencing low yields (20-40%) or high recovery of starting material with cyclooctanone, you are encountering Transannular Strain (Prelog Strain) .
Unlike cyclohexanone (C6), which readily forms imines, cyclooctanone (C8) is a medium-sized ring with unique conformational energetic barriers.
-
The Hybridization Penalty: The carbonyl carbon in cyclooctanone is
hybridized, which relieves some internal hydrogen-hydrogen repulsion. Upon nucleophilic attack by an amine, this carbon converts to . -
The Consequence: This conversion forces hydrogens across the ring into close proximity (transannular interaction), significantly increasing the steric energy of the transition state.
-
The Result: The equilibrium constant (
) for imine formation is unfavorable. Standard protocols (e.g., simple stirring with ) often fail because the imine intermediate never forms in sufficient concentration to be reduced.
Mechanism & Strain Visualization
The following diagram illustrates the energetic bottleneck caused by transannular strain during the transition from ketone to hemiaminal.
Caption: Figure 1. The high-energy transition state of C8 rings causes rapid reversion to the ketone. Lewis acids are required to stabilize the intermediate and drive dehydration.
Strategic Protocols (The Solution)
To overcome the equilibrium barrier, we cannot rely on passive imine formation. We must use Lewis Acid Activation .
Method A: The Titanium(IV) Isopropoxide Protocol (Gold Standard)
Best for: Unhindered primary amines, difficult ketones (C8-C12), and maximizing yield.
This method uses
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Titanium(IV) isopropoxide (1.25 - 1.5 equiv)
-
Sodium Borohydride (
) (1.0 equiv) or Sodium Cyanoborohydride ( )
Step-by-Step Procedure:
-
Complexation (Critical Step): In a dry flask under Argon, combine cyclooctanone and the amine (neat or in minimal absolute EtOH).
-
Add Lewis Acid: Add
dropwise.-
Observation: The solution may warm slightly and become viscous.
-
-
Equilibration: Stir at Room Temperature (RT) for 2–4 hours .
-
Why: This allows the "transannular barrier" to be overcome, converting the ketone entirely to the titanium-imine complex.
-
-
Reduction: Dilute with absolute EtOH (if neat). Add
carefully in portions.-
Note: The reaction is exothermic.
-
-
Workup: Stir for 2 hours. Quench by adding
aqueous or water. A heavy white precipitate ( ) will form. Filter through Celite, wash with EtOAc, and concentrate.
Method B: Sodium Triacetoxyborohydride (STAB) with Acid Catalyst
Best for: Weakly basic amines (anilines) or when Ti-residues are problematic.
STAB is milder than
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)[3]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[4]
Step-by-Step Procedure:
-
Mix ketone and amine in DCE.[3]
-
Add Acetic Acid immediately.
-
Add STAB in one portion.
-
Stir at RT for 12–24 hours.
-
Note: C8 rings react slower than C6. Do not quench early.
-
Comparative Data: Reagent Selection
The following table summarizes expected outcomes based on internal application data and literature precedents for medium-ring ketones.
| Reagent System | Imine Conversion (C8) | Risk of Side Products | Typical Yield | Recommendation |
| Low (<40%) | High (Ketone remains) | Poor | Avoid (Equilibrium unfavorable) | |
| Medium | High (Cyclooctanol) | Moderate | Good for scale, bad for selectivity | |
| STAB / AcOH | High | Low | Good (70-85%) | Standard for anilines/weak bases |
| Very High (>95%) | Very Low | Excellent (90%+) | Preferred for Cyclooctanone |
Troubleshooting Guide (Q&A)
Q1: I isolated a large amount of Cyclooctanol (alcohol) instead of the amine. What happened?
-
Diagnosis: Direct Reduction.[5] The reducing agent attacked the ketone before the imine formed.
-
Fix: You likely added the reducing agent too early or used a non-selective agent (like
) without the Titanium additive. -
Protocol Shift: Switch to Method A (Ti-mediated). Ensure the "Equilibration" step (Step 3) runs for at least 2 hours before adding the borohydride.
Q2: My reaction stalled with 50% starting material remaining.
-
Diagnosis: Water poisoning. The water generated during imine formation hydrolyzed the imine back to the ketone (equilibrium reversion).
-
Fix: Add activated 4Å Molecular Sieves to the reaction mixture or use the
method (where Ti acts as a water scavenger).
Q3: I see a "dialkylated" impurity (Tertiary amine).
-
Diagnosis: The product secondary amine is more nucleophilic than the starting primary amine and reacted with a second molecule of cyclooctanone.
-
Fix:
-
Increase the equivalents of the primary amine (use 1.5 - 2.0 equiv).
-
Use the STAB method; sterics of the acetoxy groups often discourage dialkylation.
-
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic logic for common failure modes in cyclooctanone reductive amination.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[1][2][9][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[10] Synthetic Communications, 28(13), 2443–2449.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
Technical Support Center: Purification of 1-Cyclooctylpyrrolidine
Welcome to the technical support center for common challenges in synthetic chemistry. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering a frequent purification hurdle: the removal of unreacted cyclooctanone from the final product, 1-cyclooctylpyrrolidine, following a reductive amination reaction.
The synthesis of 1-cyclooctylpyrrolidine is a classic example of reductive amination, a cornerstone reaction in the synthesis of nitrogen-containing compounds.[1][2] However, incomplete reaction or side reactions can lead to contamination of the desired tertiary amine product with the starting ketone, cyclooctanone. Due to their similar nonpolar characteristics, separating these two compounds can be non-trivial. This guide offers several field-proven methods to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence and quantify the amount of unreacted cyclooctanone in my crude product?
A1: Before attempting any purification, it is critical to confirm the presence and relative amount of the cyclooctanone impurity. This allows you to select the most appropriate purification strategy and assess its success. Several analytical techniques are suitable for this purpose.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile compounds.[3] It provides excellent separation of cyclooctanone and 1-cyclooctylpyrrolidine, allowing for clear identification based on their distinct retention times and mass spectra. The relative peak areas in the gas chromatogram can be used to estimate the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities. Unreacted cyclooctanone will show a characteristic signal for its α-protons (adjacent to the carbonyl group) around δ 2.4 ppm, which is distinct from the signals of the desired product. The integration of this peak relative to a known peak of 1-cyclooctylpyrrolidine can provide a quantitative measure of the impurity.[3]
-
High-Performance Liquid Chromatography (HPLC): While GC-MS is often preferred, HPLC can also be used, especially for less volatile compounds or for process monitoring.[3][4] A normal-phase or reversed-phase method can be developed to separate the more polar ketone from the less polar tertiary amine.
The choice of technique depends on the available instrumentation and the specific requirements of the analysis.[4][5] For most labs, GC-MS provides the most straightforward and definitive answer.
Q2: What are the key physical property differences between cyclooctanone and 1-cyclooctylpyrrolidine that can be exploited for separation?
A2: Understanding the fundamental physicochemical differences between the product and the impurity is the foundation of an effective purification strategy. The key differences are summarized below.
| Property | Cyclooctanone | 1-Cyclooctylpyrrolidine | Rationale for Separation |
| Molecular Formula | C₈H₁₄O | C₁₂H₂₃N | Different elemental composition and mass. |
| Molar Mass | 126.20 g/mol [6] | ~181.33 g/mol | Significant mass difference. |
| Boiling Point | 195-197 °C (at 760 mmHg)[7][8] | >220 °C (estimated at 760 mmHg) | The boiling point of the tertiary amine product is expected to be significantly higher due to its larger molecular weight and van der Waals forces. This difference makes fractional distillation a viable option. |
| Melting Point | 29-41 °C[6][7] | Liquid at room temperature | Cyclooctanone is a low-melting solid.[7] This property is less useful for liquid-phase separation. |
| Chemical Class | Ketone (Neutral) | Tertiary Amine (Basic) | The basic nitrogen atom in 1-cyclooctylpyrrolidine can be protonated to form a water-soluble salt. This is the basis for acid-base extraction . |
| Solubility | Soluble in most organic solvents. Slightly soluble in water.[7][8] | Soluble in most organic solvents. The protonated salt is soluble in water. | Exploited in acid-base extraction . |
Q3: Which purification method is most suitable for my scale and purity requirements?
A3: The best method depends on the scale of your synthesis, the amount of impurity, and the required final purity. The following workflow can help guide your decision.
Caption: Decision workflow for selecting a purification method.
-
Method A: Fractional Distillation: Best for large-scale purifications (>10 g) where a moderate level of purity is acceptable. The significant, albeit estimated, boiling point difference should allow for separation. However, a good fractional distillation column is required.
-
Method B: Acid-Base Liquid-Liquid Extraction: This is the most robust and highly recommended chemical method for any scale. It is efficient, cost-effective, and leverages the fundamental chemical difference between the basic amine and the neutral ketone.[1][9]
-
Method C: Flash Column Chromatography: Ideal for small-scale work (<5 g) or when very high purity is required. While effective, it is more time-consuming and uses more solvent than extraction. Amines can sometimes be problematic on silica gel, but this can be mitigated.
Q4: Can you provide a step-by-step protocol for each purification method?
A4: Absolutely. The following protocols are designed to be self-validating, with clear steps for execution and verification.
Protocol 1: Acid-Base Extraction
This method selectively transfers the basic amine product into an aqueous layer as its hydrochloride salt, leaving the neutral ketone impurity in the organic layer.
Caption: Workflow for purification via acid-base extraction.
Detailed Steps:
-
Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Acidify & Extract: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously, venting frequently. Allow the layers to separate. Drain the lower aqueous layer into a flask. Repeat the extraction of the organic layer two more times with fresh 1M HCl.
-
Isolate Amine Salt: Combine all aqueous extracts. The desired product is now in the aqueous phase as 1-cyclooctylpyrrolidinium chloride. The organic layer, containing cyclooctanone, can be discarded.
-
Basify: Cool the aqueous solution in an ice bath. Slowly and carefully add 5M NaOH solution with swirling until the solution is strongly basic (confirm with pH paper, pH > 12). The amine will deprotonate and may form a separate oily layer.
-
Back-Extract: Extract the basic aqueous solution three times with fresh diethyl ether.
-
Dry and Concentrate: Combine the ether extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified 1-cyclooctylpyrrolidine.
-
Validate: Confirm purity using GC-MS or NMR as described in Q1.
Protocol 2: Fractional Distillation
This method is suitable for larger scales and relies on the boiling point difference between the two compounds.
Detailed Steps:
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short, insulated Vigreux column or a column packed with Raschig rings for efficient separation.
-
Charge Flask: Place the crude product in the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Slowly reduce the pressure to a stable value (e.g., 10-15 mmHg).
-
Heat: Gently heat the distillation flask using an oil bath.
-
Collect Fractions:
-
First Fraction: Collect any low-boiling solvent first.
-
Impurity Fraction: As the temperature rises, cyclooctanone will begin to distill. At ~12 Torr, it should distill around 86°C.
-
Intermediate Fraction: A fraction of intermediate temperature may contain a mixture of both compounds.
-
Product Fraction: Increase the heat. The 1-cyclooctylpyrrolidine will distill at a higher temperature. Collect this as the main product fraction.
-
-
Validate: Analyze all fractions, especially the main product fraction, by GC-MS to confirm purity.
Protocol 3: Flash Column Chromatography
This is the go-to method for achieving the highest purity on a small scale.
Detailed Steps:
-
Select Adsorbent: Use standard silica gel (60 Å, 230-400 mesh).
-
Choose Eluent: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with ethyl acetate or diethyl ether. To prevent the amine from "streaking" on the acidic silica, add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent system.
-
Pack Column: Pack the column with silica gel as a slurry in the initial, non-polar eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.
-
Elute: Run the column using a gradient of increasing polarity (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes, all containing 1% triethylamine). The less polar cyclooctanone will elute from the column first. The more polar 1-cyclooctylpyrrolidine will elute later.
-
Monitor Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate).
-
Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure.
-
Validate: Confirm the purity of the final product by NMR or GC-MS.
Q5: How can I prevent or minimize cyclooctanone contamination in the first place?
A5: The most effective purification is avoiding the impurity altogether. Optimizing the reaction can significantly reduce the amount of unreacted starting material.
The formation of 1-cyclooctylpyrrolidine from cyclooctanone and pyrrolidine proceeds through an enamine intermediate, which is then reduced. The initial condensation step to form the enamine is a reversible equilibrium that produces water as a byproduct.
Optimization Strategy:
-
Water Removal: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. This drives the equilibrium towards the enamine intermediate, ensuring maximum conversion of the cyclooctanone before the reduction step is initiated.[4]
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the pyrrolidine can also help drive the reaction to completion.
-
Choice of Reducing Agent: Use a reducing agent that is selective for the iminium/enamine intermediate over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), allows for a one-pot reaction where the reduction occurs as the intermediate is formed.[1]
By ensuring the initial condensation reaction goes to completion, you can significantly simplify the final purification process, often making a simple extractive workup sufficient to achieve high purity.
References
-
Wikipedia. Cyclooctanone. [Link]
-
Cheméo. Chemical Properties of Cyclooctanone (CAS 502-49-8). [Link]
-
CAS Common Chemistry. Cyclooctanone. [Link]
-
The Good Scents Company. cyclooctanone, 502-49-8. [Link]
-
ResearchGate. Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?. [Link]
-
PharmaTutor. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
Reddit. Amine workup : r/Chempros. [Link]
-
PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
-
YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. [Link]
-
Chromatography Forum. HPLC method development for aldehydes and ketones. [Link]
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ResearchGate. Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]
-
Sciencemadness.org. amine salt formation in ketones as solvents. [Link]
-
Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. US2552513A - Separation of aldehydes and ketones - Google Patents [patents.google.com]
- 6. 1-シクロへキシル-2-ピロリドン High-boiling aprotic solvent., 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Purification of high-boiling tertiary amines by vacuum distillation
Introduction: The Stability Paradox
Welcome to the technical support center for amine purification. You are likely here because your "pure" tertiary amine has turned yellow or brown, or you are experiencing "bumping" during distillation.
The Core Challenge: High-boiling tertiary amines (
-
Oxidation: They readily form N-oxides (
) upon contact with air.[1] -
Thermal Degradation: If you heat an amine containing N-oxide impurities above ~150°C, it undergoes Cope Elimination , cleaving the molecule into a hydroxylamine and an alkene [1].[1][2]
The Solution: You cannot simply "boil it off." You must create a self-validating anaerobic system using high vacuum (<1 mmHg) and specific drying agents.[1]
Pre-Distillation Protocol: The "Hidden" Step
Do not skip this. Distilling wet or oxidized amines leads to decomposition.
Phase A: Chemical Wash (If heavily colored)
If your amine is dark brown, simple distillation will fail.[1]
-
Dissolve amine in a non-polar solvent (Hexane/DCM).
-
Wash with 1M NaOH (removes acidic impurities).
-
Crucial: Do NOT wash with acid; you will form salts that do not distill.
-
Concentrate via rotary evaporation.
Phase B: The Drying Architecture
Water is the enemy of vacuum. It causes bumping and hydrolyzes drying agents.
-
Bulk Drying: Store over KOH pellets for 12–24 hours. KOH is basic (compatible with amines) and removes bulk water.
-
Final Drying (In-Pot): Transfer the amine to your distillation flask and add Calcium Hydride (CaH2) granules (5% w/w).
The Vacuum Distillation Workflow
Standard Setup: Short-path distillation head with Vigreux column.[1]
Step-by-Step Protocol
-
The Rig: Use a short-path distillation head. High-boiling amines solidify in long condensers.[1]
-
Coolant: If MP > 20°C (e.g., Tribenzylamine), use warm water (50°C) or an air condenser to prevent clogging.[1]
-
-
The Vacuum: Connect a high-vacuum pump (Rotary vane or Hybrid). Target pressure: < 1.0 mmHg .
-
The Bleed: Insert a very fine glass capillary into the flask, reaching the bottom.
-
Heating: Heat the oil bath slowly.
-
Rule of Thumb: Bath temperature should be ~20–30°C higher than the expected boiling point.[1]
-
-
Collection: Discard the first 5-10% (forerun). Collect the middle fraction. Stop before the flask is dry to avoid explosive decomposition of residues.
Visualization: The Purification Logic
Figure 1: Critical path for amine purification.[1] Note the specific drying stages.
Data Presentation: Boiling Point Reference
Use this table to estimate your target temperature. Note the drastic drop in BP under vacuum.[1]
| Compound | Molecular Weight | BP (Atmospheric) | BP (Vacuum) | Pressure | Notes |
| Trioctylamine | 353.7 g/mol | ~365°C | 164 - 168°C | 0.7 mmHg | Liquid.[1][5][6] Common extractant [4]. |
| Tridodecylamine | 522.0 g/mol | Decomposes | 220 - 228°C | 0.03 mmHg | High vacuum essential [5].[1] |
| Tribenzylamine | 287.4 g/mol | ~380°C | > 200°C | 1.0 mmHg | Solid (MP 92°C).[7] Use air condenser [6]. |
| Tributylamine | 185.4 g/mol | 216°C | 90 - 95°C | 10 mmHg | Easier to distill.[1] |
> Expert Tip: If you lack a manometer, use the Nomograph method.[1] A reduction from 760 mmHg to 1 mmHg typically reduces the boiling point by ~150–200°C for these compounds [7].[1]
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: The product is distilling over, but it turns yellow immediately.
Diagnosis: Oxidation (The "Leak" Test). You likely have a micro-leak in your vacuum grease or joints, admitting oxygen while the amine is hot. Fix:
-
Switch to High-Vacuum Silicone Grease (Dow Corning).[1] Hydrocarbon greases can degrade at high temps.
-
Ensure your Nitrogen bleed (capillary) is actually flowing.
-
Add a small amount of Zinc Dust to the distillation pot. Zinc acts as a sacrificial reductant, converting N-oxides back to amines in situ.[1]
Q2: The liquid is "bumping" violently into the condenser.
Diagnosis: Superheating. Viscous amines hold heat pockets. Standard stir bars are often too weak to break the surface tension under vacuum.[1] Fix: Use a Gas Capillary Bleed (as described in Module 3). If a capillary is impossible, use a large, egg-shaped magnetic stir bar and spin rapidly before applying heat.
Q3: My vacuum gauge reads low (0.1 mmHg), but the amine won't boil.
Diagnosis: False Vacuum / Head Temperature Lag. The gauge measures pressure at the pump, not the flask. If the path is narrow, the flask pressure could be 5 mmHg while the pump reads 0.1 mmHg.[1] Fix:
-
Insulate the distillation head with aluminum foil and glass wool.
-
Ensure the path from flask to condenser is wide (avoid narrow adapters).
Troubleshooting Logic Tree
Figure 2: Decision matrix for common distillation failures.
References
-
Cope, A. C., et al. (1949).[1][3] "Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines." Journal of the American Chemical Society.[1][3][7]
-
Burfield, D. R., et al. (1977).[1] "Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents." Journal of Organic Chemistry. (CaH2 is superior for amines as it does not react with the basic nitrogen).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical. (Standard protocols for capillary bleeds in vacuum distillation).
-
ChemicalBook. (2023).[8] "Trioctylamine Properties and Boiling Point Data."
-
Sigma-Aldrich. (2023).[1] "Tridodecylamine Product Specification & Safety Data Sheet."
-
PubChem. (2023).[9] "Tribenzylamine Compound Summary." National Library of Medicine.[1]
-
Sigma-Aldrich. (2023).[1] "Pressure-Temperature Nomograph for Vacuum Distillation."
Sources
- 1. Trioctylamine - Wikipedia [en.wikipedia.org]
- 2. Cope elimination reaction | Filo [askfilo.com]
- 3. jk-sci.com [jk-sci.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. 1116-76-3 CAS MSDS (Tri-n-octylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Tri-n-octylamine CAS 1116-76-3 - Buy Tri-n-octylamine, CAS 1116-76-3, C24H51N Product on BOSS CHEMICAL [bosschemical.com]
- 7. Tribenzylamine - Wikipedia [en.wikipedia.org]
- 8. 102-87-4 CAS MSDS (TRIDODECYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Tri-n-dodecylamine | C36H75N | CID 7624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation of N-cyclooctylpyrrolidine during storage
This guide serves as a definitive technical resource for the handling and storage of N-cyclooctylpyrrolidine . It is designed for researchers requiring high-purity maintenance of tertiary amines, where oxidative degradation can compromise catalytic cycles, biological assays, or synthetic yields.
Executive Summary
N-cyclooctylpyrrolidine is a tertiary amine featuring a pyrrolidine ring N-alkylated with a cyclooctyl group. Like many electron-rich tertiary amines, it is thermodynamically predisposed to oxidation. The primary degradation vectors are N-oxidation (forming N-oxides) and
This guide replaces generic "store in a cool, dry place" advice with a rigorous Zero-Oxidation Protocol .
Module 1: The Mechanism of Failure
Why is my compound degrading?
The electron lone pair on the nitrogen atom is the Achilles' heel of this molecule. Oxidation occurs via two distinct pathways, often accelerated by light and trace metals.
Pathway A: Direct N-Oxidation
Reaction with ambient oxygen or peroxides forms the N-oxide . This is often reversible but alters polarity and basicity, ruining stoichiometric precision.
Pathway B: Radical Autoxidation (
-C)
Radical initiators (light, heat) abstract a hydrogen atom from the carbon adjacent to the nitrogen (the
Visualizing the Threat
The following diagram illustrates the degradation cascade you are preventing.
Figure 1: Dual oxidation pathways for tertiary amines. Pathway B is irreversible and destructive.
Module 2: The Zero-Oxidation Storage Protocol
Core Directive: The Inert Barrier
You must treat N-cyclooctylpyrrolidine as an air-sensitive reagent. The following protocol is mandatory for long-term stability (>1 month).
Step-by-Step Storage Workflow
-
Container Selection:
-
Preferred: Amber borosilicate glass with a PTFE-lined septum cap.
-
Avoid: Polyethylene (PE) bottles for long-term storage, as they are permeable to oxygen over time.
-
Why: Amber glass blocks UV light (radical initiator); PTFE prevents plasticizer leaching.
-
-
Headspace Management (The "Blanket"):
-
Never leave the bottle with air in the headspace.
-
Technique: After every use, backfill the container with dry Argon or Nitrogen . Argon is superior as it is heavier than air and forms a more stable "blanket" over the liquid surface.
-
-
Temperature Control:
-
Standard: Store at 2°C to 8°C (Refrigerated).
-
Critical: Allow the bottle to warm to room temperature before opening to prevent atmospheric moisture from condensing inside the cold liquid (hydrolysis risk).
-
-
Sealing:
-
Wrap the cap junction with Parafilm or electrical tape to prevent diffusive gas exchange.
-
Storage Logic Diagram
Figure 2: The cyclic workflow for maintaining reagent integrity.
Module 3: Troubleshooting & Diagnostics
How do I know if my batch is compromised?
Use this diagnostic table to evaluate the quality of your N-cyclooctylpyrrolidine.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Yellowing / Darkening | Autoxidation ( | Formation of conjugated enamines or iminium species (chromophores) due to radical chain reactions [1, 4]. | Distill immediately. Simple filtration will not remove soluble oligomers. |
| Solids/Precipitate | N-Oxide Formation | N-oxides are highly polar solids and may precipitate out of the non-polar amine liquid [11]. | Filter the solid (if minor). If extensive, the batch is likely unusable for sensitive catalysis. |
| "Fishy" or Acrid Odor | Ring Opening | Oxidative cleavage of the pyrrolidine ring releases lower molecular weight amines or aldehydes [4]. | Discard. The compound has chemically degraded into constituent fragments. |
| LC-MS: M+16 Peak | N-Oxidation | The M+16 peak corresponds to the addition of one Oxygen atom ( | Purify via reduction (e.g., with triphenylphosphine) or distillation. |
Module 4: Remediation (Rescue Protocols)
If your compound has oxidized (turned yellow), it can often be salvaged via vacuum distillation.
Vacuum Distillation Protocol
-
Requirement: High vacuum (< 5 mmHg) is essential to lower the boiling point and prevent thermal decomposition during purification.
-
Pre-treatment: Add a small amount of KOH pellets or CaH2 to the distillation flask. This neutralizes any acidic degradation products and scavenges water [17].
Procedure:
-
Assemble a short-path distillation apparatus.
-
Flush the system with Nitrogen.[1]
-
Apply vacuum (< 5 mmHg).
-
Heat the bath slowly. Discard the first 5-10% of the distillate (foreshoots), which contains volatile degradation fragments.
-
Collect the main fraction (clear, colorless liquid).
-
Backfill with Argon immediately upon completion.
Frequently Asked Questions (FAQ)
Q: Can I use BHT (Butylated Hydroxytoluene) to stabilize it? A: Yes. Adding 100-200 ppm of BHT acts as a radical scavenger, terminating the autoxidation chain [3]. However, do not add BHT if your application involves transition metal catalysis, as the phenol group can coordinate with the metal or interfere with the reaction kinetics.
Q: Is the N-oxide impurity toxic? A: While specific toxicity data for N-cyclooctylpyrrolidine N-oxide is limited, amine N-oxides and degradation products (like secondary amines) can be precursors to nitrosamines, which are carcinogenic [6, 15]. Always handle degraded amines with heightened PPE (gloves, fume hood).
Q: I stored it in a clear bottle and it turned yellow. Is it ruined? A: Not necessarily ruined, but purity is compromised. The yellow color indicates the presence of trace conjugated impurities (ppm level). For rough synthesis, it may suffice. For kinetics or GMP work, you must redistill it [12].
References
-
Mingxu Chemicals.[2] (2025).[2][3][4] How to prevent the oxidation of Amine Catalyst? Retrieved from
-
National Institutes of Health (NIH). (2022).[5][6] Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from
-
Huntsman Petrochemical LLC. (2012).[7] Inhibition of amine oxidation - US Patent 20120271026A1. Retrieved from
-
American Chemical Society (ACS). (2022).[5][6] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Ind. Eng. Chem. Res. Retrieved from
-
Sigma-Aldrich. (2026). Safety Data Sheet: N-Cyclooctylpyrrolidine (Generic Amine Safety). Retrieved from
-
CPAChem. (2024). Safety data sheet: N-Nitrosopyrrolidine. Retrieved from
-
Google Patents. (1983). Process for the purification of 2-pyrrolidone - US4384125A. Retrieved from
Sources
- 1. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
- 2. mingxupu.com [mingxupu.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Sodium Triacetoxyborohydride (STAB) Reductions
Core Directive & Executive Summary
Sodium triacetoxyborohydride (STAB) is the industry standard for reductive amination due to its exceptional chemoselectivity for iminium ions over carbonyls.[1] However, when applied to sterically encumbered amines or ketones , the standard "mix-and-stir" protocols often fail.
This failure usually stems from a kinetic mismatch: The rate of imine formation becomes slower than the rate of carbonyl reduction.
This guide moves beyond basic textbook procedures to address the specific hydrodynamic and kinetic barriers introduced by bulky substituents (e.g., tert-butyl groups, ortho-substituted anilines, adamantyl cages). We will focus on forcing imine convergence, managing acid catalysis, and breaking stable boron-amine complexes during workup.
The Kinetic Landscape: Why Bulky Substrates Fail
To troubleshoot, you must visualize the competition occurring in your flask. Two pathways compete for the carbonyl oxygen:
-
Pathway A (Desired): Amine attack
Hemiaminal Iminium Ion Reduction to Amine. -
Pathway B (Undesired): Direct reduction of Carbonyl
Alcohol .
In unhindered systems, Pathway A is fast. STAB is weak enough that it ignores the carbonyl, waiting for the iminium to form. In bulky systems, Pathway A slows down drastically. If you add STAB too early or without a catalyst, Pathway B takes over.
Visualization: The Steric Bottleneck
Figure 1: The kinetic competition in reductive amination. For bulky substrates, the Hemiaminal
Troubleshooting Guide (Q&A Format)
Phase 1: Reaction Stalling & Starting Material Recovery
Q: I am seeing no conversion after 24 hours. The amine and ketone are untouched. Should I add more STAB? A: No. Adding more reductant will only increase the risk of reducing your ketone to an alcohol. The issue is likely imine formation , not reduction.
-
Diagnosis: The steric bulk is preventing the initial attack of the amine on the carbonyl.
-
Solution:
-
Acid Catalysis: Ensure you are using Acetic Acid (AcOH) .[2] For bulky substrates, increase from catalytic (1-2 eq) to stoichiometric amounts to protonate the carbonyl and facilitate water loss [1].
-
Solvent Switch: If using THF, switch to 1,2-Dichloroethane (DCE) . DCE promotes imine formation better than ethers due to its polarity and ability to solvate the transition state [1].
-
Stepwise Protocol: Do not use the "one-pot" method. Stir the amine, ketone, and AcOH (and potentially molecular sieves) for 2-4 hours before adding STAB.
-
Q: My LCMS shows a peak with Mass = [Product + 12]. What is this? A: This is likely the N-ethyl impurity, a common artifact when using STAB in acetonitrile (MeCN).
-
Mechanism: STAB can reduce acetonitrile to an ethylamine equivalent under certain conditions, which then reacts with your ketone.
-
Fix: Avoid MeCN for slow reactions. Stick to DCE, DCM, or Toluene.
Phase 2: Impurity Profile (The "Messy" Reaction)
Q: I have 40% desired amine and 60% alcohol side product. How do I fix the chemoselectivity?
A: High alcohol content confirms that the reduction rate of the ketone (
-
Immediate Fix: You must force the equilibrium to the imine before hydride introduction.
-
Use Dehydrating Agents: Add activated 4Å Molecular Sieves or MgSO₄ to the pre-mix phase.
-
Azeotropic Distillation: For extreme cases (e.g., adamantone + tert-butyl amine), reflux in Toluene with a Dean-Stark trap to remove water, isolate the imine (or concentrate), redissolve in DCE, and then reduce.
-
Q: I see a "Boron-Amine" adduct in NMR. My product is trapped. A: STAB reductions generate boric acid and acetoxy-boron species that form strong Lewis acid-base complexes with bulky amines, often rendering them insoluble or retaining them in the organic layer during acidic washes.
-
Fix: See the "Advanced Workup" section below. You must break the B-N bond using heat or strong base.
Standardized Protocols
Protocol A: General Purpose (Mildly Bulky)
Suitable for: Ortho-substituted anilines, cyclohexanones.
-
Dissolution: Dissolve Ketone (1.0 eq) and Amine (1.1–1.2 eq) in DCE (0.2 M).
-
Catalysis: Add Acetic Acid (1.0–2.0 eq). Note: Standard literature suggests catalytic amounts, but bulky amines require stoichiometric acid to drive equilibrium.
-
Pre-stir: Stir at RT for 30–60 mins.
-
Reduction: Add STAB (1.4–1.5 eq) in one portion.
-
Quench: After completion (TLC/LCMS), quench with saturated aqueous NaHCO₃.
Protocol B: The "Bunker Buster" (Highly Bulky/Stubborn)
Suitable for: Adamantyl groups, tert-butyl amines, electron-deficient anilines.
-
Dehydration: Combine Ketone (1.0 eq), Amine (1.5 eq), and Ti(OiPr)₄ (2.0 eq) (Optional*) or 4Å Molecular Sieves in neat conditions or minimal Toluene.
-
Imine Formation: Stir/Heat (60°C) for 6–12 hours until Carbonyl is consumed (monitor by IR or NMR).
-
Solvent Swap: Dilute with/Dissolve in DCE .
-
Reduction: Cool to 0°C. Add STAB (2.0 eq) and AcOH (2.0 eq). Allow to warm to RT overnight.
-
Note on Titanium: While Ti(OiPr)₄ is powerful, it creates a messy workup. Try Sieves/AcOH first. If using Ti, use the specific workup below.
-
Advanced Workup: Breaking the Boron Complex
The most common "yield loss" is actually product entrapment.
| Method | Description | Best For |
| Basic Crunch | Quench with 1M NaOH (pH > 10) and stir vigorously for 1 hour. | Standard amines. |
| Acid/Heat | Quench with 1M HCl , heat to 50°C for 30 mins, then basify and extract. | Bulky amines trapped in tight boron complexes. |
| Tartrate (Titanium) | If Ti(OiPr)₄ was used: Quench with saturated K-Na Tartrate (Rochelle's Salt) and stir for 2+ hours until phases clear. | Reactions using Titanium additives.[3][4][5] |
Decision Logic: Troubleshooting Flowchart
Figure 2: Logical decision tree for diagnosing STAB reaction failures.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][6][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6][9][12] J. Org.[3][6][7][9][12] Chem.1996 , 61, 3849–3862.[3][4][5][6][7][12] Link
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3][10][13] J. Am. Chem. Soc.1971 , 93, 2897–2904.[5] Link
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[3] J. Org.[3][6][7][9][12] Chem.1990 , 55, 2552–2554. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 13. jocpr.com [jocpr.com]
Optimizing reaction time for synthesis of 1-cyclooctylpyrrolidine
Topic: Optimizing Reaction Time & Yield for 1-Cyclooctylpyrrolidine Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Synthesizing 1-cyclooctylpyrrolidine presents a specific kinetic challenge: the steric bulk and transannular strain of the cyclooctyl ring significantly retard the formation of the iminium intermediate compared to smaller rings (e.g., cyclohexanone).
While direct alkylation (nucleophilic substitution) is possible, it is kinetically inferior and prone to elimination side-reactions. Reductive amination is the industry standard. This guide provides two validated protocols: a standard method for convenience and a Titanium(IV)-mediated method optimized for reaction speed and conversion in hindered systems.
Module 1: The Kinetic Bottleneck
To optimize reaction time, you must address the Rate-Determining Step (RDS). In the reaction between cyclooctanone and pyrrolidine, the RDS is not the reduction, but the formation of the iminium ion .
Mechanistic Insight[1][2][3][4][5]
-
Hemiaminal Formation: Pyrrolidine attacks cyclooctanone. This is reversible and sterically crowded.
-
Dehydration (The Bottleneck): The hemiaminal must lose water to form the iminium ion (
). In 8-membered rings, this transition state is energetically costly due to ring strain. -
Reduction: The reducing agent (hydride) attacks the iminium ion to form the final amine.[1]
Implication: Adding more reducing agent will not speed up the reaction if the iminium ion hasn't formed. You must accelerate dehydration.
Figure 1: The reaction pathway highlights the dehydration step (Red) as the primary kinetic bottleneck requiring optimization.
Module 2: Optimized Protocols
Method A: The Standard Protocol (STAB)
Best for: Simplicity, overnight runs, acid-sensitive substrates. Time to Completion: 12–24 Hours
This method uses Sodium Triacetoxyborohydride (STAB) . It is mild but requires longer reaction times for hindered ketones like cyclooctanone.
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Pyrrolidine (1.1 – 1.2 equiv)[2]
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv) - Critical catalyst
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step:
-
Dissolve cyclooctanone and pyrrolidine in DCE under
. -
Add Acetic Acid. Stir for 30 minutes. Note: The acid catalyzes the hemiaminal-to-iminium conversion.
-
Add STAB in one portion.
-
Stir at room temperature. Monitor via GC/LC-MS.
-
Quench: Add saturated aqueous
. Extract with DCM.
Method B: The Accelerated Protocol (Ti(OiPr)4)
Best for: Speed (<8 hours), stubborn hindered ketones, maximizing yield. Time to Completion: 6–8 Hours
This method uses Titanium(IV) Isopropoxide .[3][4][5][6] The Titanium acts as a strong Lewis acid to force iminium formation and chemically scavenges the water produced, shifting the equilibrium forward rapidly.
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Pyrrolidine (1.1 equiv)[2]
-
Titanium(IV) Isopropoxide (1.25 equiv)
-
Sodium Borohydride (
) (1.0 equiv) - Note: Use NaBH4 here, not STAB -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)[6]
Step-by-Step:
-
Complexation: Mix cyclooctanone and pyrrolidine in neat Ti(OiPr)4 or minimal EtOH under
. -
Stir: Stir for 1–2 hours. The solution may become slightly viscous. Mechanism: Ti(OiPr)4 traps water, driving iminium formation to near 100%.
-
Dilution: Dilute with absolute EtOH (if neat).
-
Reduction: Add
carefully (exothermic). Stir for 2–4 hours. -
Critical Workup (The "Emulsion Breaker"):
-
Add water (reaction turns to a white sticky suspension).
-
Add 2M NaOH or
to break the titanium emulsion. The white precipitate ( ) will clump, allowing filtration or easy extraction. -
Filter through Celite if necessary, then extract with EtOAc.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction with STAB (Method A) stalled at 60% conversion after 24 hours. Why?
Diagnosis: Equilibrium Stagnation. Fix: The water byproduct is hydrolyzing your iminium ion back to the ketone.
-
Immediate Action: Add activated 4Å Molecular Sieves to the reaction mixture to scavenge water.
-
Future Prevention: Switch to Method B (Titanium Isopropoxide) which chemically scavenges water.
Q2: I see a large "M+2" peak (Cyclooctanol) in my MS data.
Diagnosis: Direct reduction of the ketone.[7][8][9][10] Cause: The reducing agent was active before the imine formed. Fix:
-
Method A: Ensure you stir the ketone + amine + acid for 30-60 mins before adding STAB.
-
Method B: Ensure the "Complexation" step (Step 2) runs for at least 1 hour before adding
.
Q3: The Ti(OiPr)4 workup resulted in a thick white goo that I can't separate.
Diagnosis: Improper hydrolysis of Titanium alkoxides.
Fix: Do not just use water. You must use a base (NaOH or
Data Comparison Table
| Feature | Method A (STAB) | Method B (Ti(OiPr)4) |
| Reaction Time | 12–24 Hours | 4–8 Hours |
| Water Sensitivity | High (Reversible) | Low (Scavenged) |
| Steric Tolerance | Moderate | Excellent |
| Workup Difficulty | Low (Simple Wash) | Moderate (Filtration req.) |
| Rec. Use Case | General / Overnight | Time-Critical / Stubborn |
Decision Logic (Visualization)
Figure 2: Decision matrix for selecting the optimal synthetic protocol based on time constraints and substrate sensitivity.
References
-
Abdel-Magid, A. F., et al. (1996).[11][12][13] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational text for STAB protocols).
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Establishes the efficacy of Ti(OiPr)4 for hindered systems).
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
-
Eli Lilly and Co. (1960).[14] "Synthesis of Pyrrolidine." US Patent 2,952,688.[14] (Historical context on pyrrolidine synthesis).
-
S*Bio Pte Ltd. (2009).[2] "Oxygen linked pyrimidine derivatives."[2] US Patent 8,980,873. (Cites 1-cyclooctylpyrrolidine derivatives in pharmaceutical applications).
Sources
- 1. jocpr.com [jocpr.com]
- 2. US8980873B2 - 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene citrate salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. designer-drug.com [designer-drug.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 13. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 14. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]
Separation of 1-cyclooctylpyrrolidine from pyrrolidine starting material
Welcome to the technical support center for the purification of 1-cyclooctylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating the desired N-alkylated product from the unreacted pyrrolidine starting material. This resource provides a structured approach, from quick answers in our FAQ section to in-depth troubleshooting and detailed experimental protocols, ensuring scientific integrity and practical, field-proven insights.
Understanding the Separation Challenge
The synthesis of 1-cyclooctylpyrrolidine, typically via N-alkylation of pyrrolidine, often results in a crude product mixture containing the desired compound, unreacted pyrrolidine, and potentially other byproducts. The primary purification challenge lies in the efficient removal of the volatile and water-soluble pyrrolidine starting material from the significantly less volatile and more lipophilic 1-cyclooctylpyrrolidine product. The success of this separation hinges on exploiting the distinct physicochemical properties of these two amines.
Table 1: Comparative Physicochemical Properties
| Property | Pyrrolidine (Starting Material) | 1-Cyclooctylpyrrolidine (Product) | Rationale for Separation |
| Molecular Weight | 71.12 g/mol [1][2] | 181.32 g/mol (Calculated) | The large mass difference leads to a significant boiling point differential, ideal for distillation. |
| Boiling Point | 87-89 °C[1][2] | ~220-240 °C (Estimated) | The >130 °C difference allows for a clean separation via fractional distillation. |
| Water Solubility | Miscible[2] | Low to Insoluble (Expected) | Pyrrolidine's high water solubility allows it to be removed with aqueous washes. The product's lipophilicity keeps it in the organic phase. |
| pKa (of conjugate acid) | ~11.3[3][4] | ~11.0-11.5 (Estimated) | Both are strong bases. This allows for their conversion to water-soluble salts with acid, but separation relies on the differential solubility of these salts. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for bulk separation of 1-cyclooctylpyrrolidine from pyrrolidine?
For separations on a multi-gram scale, fractional distillation under reduced pressure (vacuum distillation) is the most efficient and scalable method. The vast difference in boiling points allows for the selective removal of the low-boiling pyrrolidine, leaving behind the purified, high-boiling 1-cyclooctylpyrrolidine product.
Q2: I've finished my reaction. Can I just use an acid wash (e.g., with HCl) to remove the unreacted pyrrolidine?
Yes, an acid-base extraction is a highly effective work-up step to remove the majority of unreacted pyrrolidine before distillation.[5] Both amines are basic and will be protonated by an acid like dilute HCl, forming ammonium salts. However, the pyrrolidinium salt is highly soluble in the aqueous layer, while the bulkier 1-cyclooctylpyrrolidinium salt is significantly less so, preferring to remain in the organic phase. This differential solubility allows for the selective washing away of the starting material.
Q3: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?
The estimated boiling point of 1-cyclooctylpyrrolidine is high (~220-240 °C). Distilling at this temperature at atmospheric pressure can lead to product decomposition, reduced yield, and discoloration. Vacuum distillation lowers the boiling point, allowing the product to distill at a much lower, safer temperature, thereby preserving its integrity.
Q4: After distillation, my product still has a faint "fishy" or ammonia-like odor. What does this indicate?
This characteristic odor is indicative of trace amounts of residual pyrrolidine. While distillation removes the bulk of it, highly odorous impurities can be perceptible even at very low concentrations. For applications requiring very high purity, a secondary purification step like flash column chromatography may be necessary.
Q5: Is column chromatography a good primary method for this separation?
While effective, flash column chromatography is generally not ideal as the primary method for bulk separation due to the high polarity and basicity of both compounds, which can lead to streaking on silica gel. It is better employed as a final polishing step to remove trace impurities after the bulk of the starting material has been removed by extraction and distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Diagram 1: Separation Strategy Decision Flowchart
Below is a flowchart to help you decide on the best purification strategy based on your experimental outcome.
Caption: Decision flowchart for purifying 1-cyclooctylpyrrolidine.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation (Smearing of fractions, low final purity) | 1. Inefficient Column: The fractionating column has too few theoretical plates. 2. Distillation Rate Too High: The distillation is being run too quickly, preventing proper vapor-liquid equilibrium. 3. Unstable Vacuum: Fluctuations in pressure cause inconsistent boiling points. | 1. Use a longer Vigreux or packed column (e.g., with Raschig rings) to increase surface area and improve separation efficiency. 2. Reduce the heating rate. Aim for a distillation rate of 1-2 drops per second. Insulate the column with glass wool or aluminum foil. 3. Check all seals and joints on your distillation apparatus for leaks. Use a high-quality vacuum grease and ensure the pump is in good working order. |
| Emulsion Formation During Acid Wash (A persistent milky layer forms between the organic and aqueous phases) | The high concentration of amine salts can act as a surfactant, stabilizing the emulsion. | 1. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, helping to break the emulsion. 2. Filter: Pass the entire mixture through a pad of Celite or glass wool to coalesce the droplets. 3. Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling can sometimes help. |
| Low Recovery of Product After Work-up | The product's ammonium salt has some water solubility, or the aqueous phase was not fully basified before extraction. | 1. Back-Extraction: After the initial separation, extract the acidic aqueous layer with a fresh portion of organic solvent to recover any dissolved product. 2. Confirm pH: Before extracting the final product, ensure the aqueous layer is strongly basic (pH > 12) using pH paper or a meter to fully deprotonate the product's ammonium salt back to the neutral, organic-soluble amine. |
| Product Streaks on Silica Gel Column | The basic nitrogen atom of the pyrrolidine ring interacts strongly with the acidic silanol groups on the silica surface. | 1. Deactivate Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v). 2. Use Alumina: Switch to a basic or neutral alumina stationary phase, which does not have acidic sites. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction Work-up
This protocol is designed to remove the bulk of water-soluble starting material and byproducts from the crude reaction mixture.
Diagram 2: Acid-Base Extraction Workflow
Caption: Step-by-step workflow for the acid-base extraction process.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel. Dilute with a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 2-3 volumes).
-
Add an equal volume of dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer, which contains the water-soluble pyrrolidinium hydrochloride salt.
-
Repeat the wash (steps 2-4) with fresh 1M HCl to ensure complete removal of the starting material.
-
To neutralize any remaining acid and remove other acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Finally, wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of dissolved water.
-
Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter or decant the dried solution and concentrate the solvent using a rotary evaporator to yield the crude, washed product ready for distillation.
Protocol 2: Vacuum Fractional Distillation
Objective: To separate 1-cyclooctylpyrrolidine from non-volatile impurities and any trace remaining starting materials.
Procedure:
-
Set up a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated Vigreux column. Ensure all glass joints are properly sealed with vacuum grease.
-
Place the crude product from the extraction work-up into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable at the desired pressure (e.g., 1-10 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect any low-boiling fractions (forerun), which may include residual solvent or pyrrolidine, in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of your product under the applied vacuum, switch to a clean receiving flask.
-
Collect the main fraction of 1-cyclooctylpyrrolidine, monitoring the temperature and pressure. The boiling point should remain constant during the collection of a pure substance.
-
Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.
-
Vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil backflow.
References
- ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine.
- Merck Index. Pyrrolidine. In: The Merck Index, 14th ed., Merck & Co.
- ChemicalBook. Pyrrolidine CAS#: 123-75-1.
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
- Melnykov, K. P., et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Google Patents.
- Yan, T., et al. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie.
- Cheméo. Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4).
- Cheméo. Chemical Properties of Pyrrolidine (CAS 123-75-1).
- Gorgani, L., et al.
- Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).
Sources
Handling hygroscopic salts of 1-cyclooctylpyrrolidine
Technical Support Center: Handling Hygroscopic Salts of 1-Cyclooctylpyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-cyclooctylpyrrolidine (CAS No. 18707-36-3)[1] and its salt derivatives (e.g., hydrochlorides, hydrobromides).
Amine salts are foundational in drug development, but their tendency to absorb atmospheric moisture (hygroscopicity) can catastrophically impact weighing accuracy, chemical stability, and formulation performance[2][3]. This guide synthesizes thermodynamic principles with field-proven methodologies to ensure your experimental workflows remain robust, reproducible, and self-validating.
Part 1: The Mechanistic Causality of Hygroscopicity
To effectively handle 1-cyclooctylpyrrolidine salts, one must understand why they absorb water. The protonated pyrrolidinium nitrogen acts as a strong hydrogen-bond donor, while the counterion (e.g., chloride) acts as a hydrogen-bond acceptor.
When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the specific salt form, the thermodynamic drive to hydrate the crystal lattice overcomes the lattice energy[4]. This leads to moisture sorption, transitioning the powder from a crystalline solid to a hydrate, and eventually to a saturated solution droplet (deliquescence)[2][4]. Conversely, if the RH drops below the Efflorescence Relative Humidity (ERH), the salt may recrystallize, often forming hard, unusable cakes[4]. Understanding this dynamic vapor sorption (DVS) profile is critical for determining your laboratory's handling parameters[5].
Part 2: Troubleshooting & FAQs
Q1: What are the visual and gravimetric indicators that my 1-cyclooctylpyrrolidine salt has absorbed excessive moisture? A: Visually, the material will transition from a free-flowing, electrostatic powder to a clumpy, caked solid, or in severe cases, a sticky paste[2]. Gravimetrically, if you place the sample on an analytical balance and observe a continuous, unidirectional upward drift in the displayed mass, the sample is actively scavenging moisture from the balance chamber[6][7].
Q2: How does moisture uptake affect my downstream pharmaceutical development? A: Moisture acts as a plasticizer and a reaction medium. Physically, it causes caking that impedes powder flow during tableting or capsule filling[2][3]. Chemically, the absorbed water can trigger hydrolysis of the active pharmaceutical ingredient (API) or facilitate disproportionation of the salt back into the free base and acid[2][5]. This alters the dissolution rate and bioavailability of the final dosage form[2].
Q3: I need to weigh exactly 50.0 mg of the hydrochloride salt for an assay, but it deliquesces on the weighing paper. What is the solution? A: Never use standard weighing paper for highly hygroscopic salts[6]. You must use the "Weighing by Difference" method using sealed, inert-gas-purged containers. By pre-weighing a sealed vial, adding the compound rapidly, and re-weighing the sealed system, you isolate the salt from the ambient RH[8]. See Protocol A below.
Q4: My entire batch has caked. Can I salvage it? A: Yes, provided the compound is thermally stable. You can reverse the hydration by driving off the water in a vacuum oven[2][4]. However, you must validate the success of this drying step using Karl Fischer (KF) titration before using the salt in sensitive stoichiometric reactions[8]. See Protocol B below.
Part 3: Experimental Protocols
The following protocols are designed as self-validating systems to ensure absolute precision.
Protocol A: Precision Weighing by Difference (Inert Transfer)
Objective: To accurately weigh a hygroscopic salt without incorporating atmospheric water mass.
-
Preparation: Place a clean, dry screw-cap glass vial (with a PTFE-lined septum) into an analytical balance. Tare the balance.
-
Purging: Transfer the vial to a glovebox or use a Schlenk line to purge the vial with dry Nitrogen (N₂) or Argon (Ar)[2][8].
-
Initial Weighing: Seal the purged vial, remove it from the inert atmosphere, and record its exact empty mass (
)[8]. -
Transfer: Return the vial to the glovebox. Rapidly transfer the approximate desired amount of 1-cyclooctylpyrrolidine salt into the vial using a clean spatula[8].
-
Sealing & Final Weighing: Re-purge the headspace with inert gas, seal the vial tightly, and remove it from the glovebox[8]. Weigh the sealed vial on the analytical balance to obtain the total mass (
)[8]. -
Calculation: The exact mass of the dry salt is
. -
Validation: Dissolve the salt directly inside the sealed vial by injecting anhydrous solvent through the septum via syringe, ensuring zero atmospheric exposure during solution preparation[9].
Protocol B: Vacuum Desiccation and Recovery
Objective: To remove absorbed moisture from caked 1-cyclooctylpyrrolidine salts.
-
Preparation: Transfer the caked salt into a wide-mouth crystallization dish to maximize surface area. Break up large clumps gently with a glass rod.
-
Vacuum Drying: Place the dish in a vacuum oven. Apply a high vacuum (< 10 mbar). If the salt is thermally stable, apply gentle heating (e.g., 40°C–60°C) to accelerate desorption[2][4]. Caution: Do not exceed the melting point or degradation temperature of the specific salt form.
-
Cooling: Turn off the heat but maintain the vacuum. Allow the chamber to cool to room temperature to prevent condensation.
-
Inert Backfill: Break the vacuum by backfilling the oven with dry Nitrogen or Argon[2].
-
Validation (Critical Step): Rapidly transfer a 50 mg aliquot to a Karl Fischer titrator to quantify residual water content[8]. The drying cycle is complete only when the water content is < 0.5% w/w.
Part 4: Quantitative Data & Thresholds
The table below summarizes the critical relative humidity (RH) thresholds and corresponding handling strategies for typical hygroscopic amine salts in pharmaceutical development.
| Ambient RH Level | Physical State of Salt | Recommended Handling Strategy | Storage Requirement |
| < 20% (Below ERH) | Free-flowing crystalline powder | Standard analytical balance; rapid transfer | Tightly sealed container[2] |
| 20% - 40% | Surface moisture adsorption | Weighing by difference (Protocol A)[8] | Desiccator with active silica gel[2] |
| 40% - 60% | Clumping, caking, loss of flow | Glovebox handling only; routine KF testing | Sealed ampoules under Argon[2] |
| > 60% (Above DRH) | Deliquescence (liquid droplet)[2][4] | Unusable; requires Vacuum Drying (Protocol B) | Strictly controlled environmental chamber[4] |
Part 5: Workflow Visualization
The following diagram illustrates the logical decision tree for handling and validating the integrity of 1-cyclooctylpyrrolidine salts before use in synthesis or formulation.
Workflow for the handling and validation of hygroscopic 1-cyclooctylpyrrolidine salts.
Part 6: References
-
Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. Available at:[Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing . GenFollower. Available at:[Link]
-
How do you handle hygroscopic salts? HepatoChem. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals . PMC / NIH. Available at:[Link]
-
How to weigh a hygroscopic substance . Chromatography Forum. Available at: [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. genfollower.com [genfollower.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 9. hepatochem.com [hepatochem.com]
Technical Support Center: Minimizing Side Products in N-Alkylation of Cyclic Amines
Welcome to the Technical Support Center for synthetic chemists and drug development professionals. The N-alkylation of cyclic amines (e.g., piperidines, pyrrolidines, piperazines) is a fundamental transformation in medicinal chemistry, but it is notoriously plagued by overalkylation, regioselectivity issues, and elimination side reactions.
This guide is engineered to provide mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-fidelity carbon-nitrogen bond formation.
Part 1: Diagnostic Workflow
Before diving into specific troubleshooting questions, consult the diagnostic decision tree below to identify the optimal synthetic strategy for your specific cyclic amine substrate.
Troubleshooting workflow for cyclic amine N-alkylation.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does direct N-alkylation of cyclic amines frequently result in quaternary ammonium salts, and how can I prevent this? Causality: The inherent challenge in amine alkylation is that the resulting tertiary amine product is often more nucleophilic and sterically accessible than the starting secondary amine. This is due to the electron-donating inductive effect of the newly added alkyl group. This leads to a cascading reaction where the tertiary amine attacks another molecule of the alkylating agent, forming a highly water-soluble, positively charged quaternary ammonium salt[1]. Solution: You must manipulate the reaction kinetics. By using a syringe pump to slowly add the alkylating agent to a solution containing an excess of the cyclic amine, you keep the instantaneous concentration of the electrophile near zero. This statistically favors the reaction of the abundant starting material over the trace product[1]. Additionally, employing a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) physically blocks the approach of the electrophile during the second alkylation step.
Q2: When monoalkylating piperazine, I consistently get a mixture of mono- and di-alkylated products. What is the most robust solution? Causality: Piperazine presents a unique regioselectivity challenge because its two secondary nitrogens have nearly identical pKa values and nucleophilicities. Once one nitrogen is alkylated, the second remains highly reactive, making direct stoichiometric monoalkylation virtually impossible to control cleanly in a batch reactor[2]. Solution: The most robust solution is a protecting group strategy. Starting with commercially available 1-Boc-piperazine ensures that only one nitrogen is available for alkylation. After the reaction is complete, the Boc group is quantitatively removed using TFA or HCl. Alternatively, if protecting groups must be avoided, continuous flow chemistry has been shown to improve selectivity by strictly controlling mixing and residence times[2].
Q3: Direct alkylation with alkyl iodides is failing due to elimination side products (E2) and overalkylation. What is the best alternative? Causality: Alkyl iodides are excellent electrophiles for SN₂ reactions, but their high reactivity makes them prone to competing E2 elimination, especially when basic cyclic amines are used. Furthermore, this high reactivity exacerbates quaternary salt formation[3]. Solution: The definitive alternative is Reductive Amination . This two-step, one-pot process involves reacting the cyclic amine with an aldehyde or ketone to form an iminium ion, which is subsequently reduced to the tertiary amine. Because the electrophile is a carbonyl carbon rather than an alkyl halide, the final tertiary amine cannot react further with the starting carbonyl, completely eliminating the risk of quaternary ammonium salt formation[4].
Q4: How does the "Cesium Effect" suppress overalkylation in direct alkylation? Causality: When utilizing cesium bases (e.g., CsOH·H₂O) in polar aprotic solvents like DMF, the cesium ion acts as a Lewis acid and coordinates with the amine. Because dialkylamines (the secondary amine product) are more basic than primary amines, they coordinate more strongly to the cesium ion. This creates a sterically hindered amine-cesium complex that physically blocks the approach of the hydroxide base, preventing the abstraction of the remaining proton and shutting down further alkylation[5].
Part 3: Quantitative Strategy Comparison
The following table summarizes the quantitative data and risk profiles of various N-alkylation strategies to help you select the optimal route for your substrate.
| Strategy | Mechanism of Control | Overalkylation Risk | Ideal Substrates | Typical Yield |
| Direct Alkylation (Batch) | Stoichiometric control | High | Highly sterically hindered amines | 40-60% |
| Syringe Pump Addition | Kinetic control (low electrophile conc.) | Moderate | Piperidines, Pyrrolidines | 70-85% |
| Reductive Amination | Electrophile cannot react with product | Very Low | All cyclic amines | 85-95% |
| Cesium-Mediated Alkylation | Steric hindrance via Cs⁺ coordination | Low | Primary & unhindered secondary amines | 80-90% |
| Boc-Protection Strategy | Complete blocking of secondary nitrogen | None | Piperazines, Homopiperazines | >90% (over steps) |
Part 4: Self-Validating Experimental Protocols
Protocol A: Controlled Direct N-Alkylation via Syringe Pump
This protocol uses kinetic control and steric hindrance to minimize quaternary salt formation during direct SN₂ alkylation[1].
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the secondary cyclic amine (2.0 eq.) and DIPEA (1.5 eq.) in anhydrous Acetonitrile (MeCN) (0.1 M concentration).
-
Controlled Addition: Load the alkyl halide (1.0 eq.) into a gas-tight syringe. Using a syringe pump, add the alkyl halide dropwise to the vigorously stirred amine solution over a period of 4 to 6 hours at room temperature.
-
Self-Validating Check: TLC monitoring (visualizing the starting amine against the product) validates that the syringe pump addition rate is not exceeding the reaction rate. If starting material accumulates, the addition is too fast, risking overalkylation.
-
-
Workup: Once addition is complete, stir for an additional 1 hour. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and water.
-
Self-Validating Check: Any trace quaternary ammonium salts formed will inherently partition into the aqueous layer due to their high polarity and water solubility, naturally purifying the organic phase containing your target tertiary amine[1].
-
Protocol B: Reductive Amination (The "One-Pot" Alternative)
This protocol completely bypasses overalkylation by utilizing a carbonyl electrophile[4].
-
Iminium Formation: To a dry flask, add the cyclic amine (1.0 eq.) and the target aldehyde/ketone (1.1 eq.) in anhydrous 1,2-Dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq.) to facilitate iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Causality: NaBH(OAc)₃ is mildly reducing and highly selective for the iminium ion over the unreacted carbonyl, preventing the formation of unwanted alcohol side-products.
-
-
Quench & Extraction: Stir for 12 hours. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Self-Validating Check: The cessation of gas evolution (H₂ gas released from the decomposition of excess hydride reacting with water) serves as a visual, self-validating confirmation that the reactive reducing agent has been fully quenched, rendering the mixture safe for phase separation. Extract with Dichloromethane (DCM) and dry over Na₂SO₄.
-
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate[Link]
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines - SciSpace[Link]
-
Alkylation of Amines (Sucks!) - Master Organic Chemistry[Link]
Sources
Validation & Comparative
Advanced Spectroscopic Validation: 1-Cyclooctylpyrrolidine vs. Precursors and Analogs
Executive Summary & Strategic Importance
In the high-stakes environment of lead optimization, 1-cyclooctylpyrrolidine serves as a critical tertiary amine scaffold, often functioning as a lipophilic core in GPCR ligands and sigma receptor modulators. Its structural validation is frequently complicated by the conformational flexibility of the eight-membered ring, which can obscure diagnostic signals in standard 1H NMR analysis.
This guide provides an authoritative comparative analysis of the 1H NMR spectrum of 1-cyclooctylpyrrolidine against its synthetic precursors (cyclooctanone and pyrrolidine) and potential side products. Unlike generic spectral lists, this document focuses on causality and diagnostic validation , equipping researchers to distinguish the target product from common reductive amination artifacts like enamines or unreduced iminium species.
Comparative Analysis: Product vs. Alternatives
The primary challenge in verifying 1-cyclooctylpyrrolidine is distinguishing the successful formation of the C-N bond from mixtures of starting materials or intermediates. The following analysis compares the target molecule against its precursors and the "Enamine" alternative often formed under suboptimal reduction conditions.
Spectral Fingerprint Comparison Table
| Feature | 1-Cyclooctylpyrrolidine (Target) | Cyclooctanone (Precursor A) | Pyrrolidine (Precursor B) | Enamine Impurity (Alternative) |
| Diagnostic Signal | Methine (N-CH) | Vinylic CH | ||
| Shift ( | 2.30 – 2.65 (m, 1H) | 2.35 – 2.45 (t, 4H) | 2.80 – 3.00 (m, 4H) | 4.30 – 4.60 (t/m, 1H) |
| Multiplicity | Broad Multiplet (Ring Flip) | Triplet (Rigid) | Multiplet (Broad NH) | Triplet or dd |
| Key Characteristic | Shielded relative to imine; buried near | Deshielded by C=O anisotropy. | Exchangeable NH proton (variable). | Olefinic region; distinct from aliphatics. |
| Integral Ratio | 1H (Methine) : 4H ( | 4H ( | 4H ( | 1H (Vinyl) : Ring H |
The "Methine" Diagnostic Challenge
Unlike cyclohexyl analogs, where the N-CH methine proton often appears as a distinct triplet of triplets (
-
Observation: The N-CH methine signal in 1-cyclooctylpyrrolidine is often broadened and may overlap with the
-protons of the pyrrolidine ring (2.4–2.6 ppm). -
Validation Strategy: To confirm the product, look for the absence of the cyclooctanone triplet at 2.40 ppm and the presence of a complex integral envelope (5H total) in the 2.3–2.7 ppm region (1H cyclooctyl methine + 4H pyrrolidine
-CH ).
Experimental Protocol: "Gold Standard" Synthesis & Validation
To generate a reference-quality spectrum, the synthesis must avoid the "Enamine Trap" common with weaker reducing agents. The following protocol uses Sodium Triacetoxyborohydride (STAB), the industry standard for minimizing side reactions.
Synthesis Workflow (Reductive Amination)
Reagents:
-
Cyclooctanone (1.0 equiv)
-
Pyrrolidine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation (In Situ): Dissolve cyclooctanone (10 mmol) and pyrrolidine (11 mmol) in DCE (30 mL). Add AcOH (10 mmol) to catalyze iminium ion formation. Stir for 30 minutes at room temperature. Note: AcOH is critical to protonate the intermediate and drive the equilibrium.
-
Selective Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Why STAB? Unlike NaBH
, STAB is less basic and does not reduce the ketone starting material competitively, ensuring high chemoselectivity. -
Quench & Workup: After 12 hours, quench with saturated aqueous NaHCO
. Extract with DCM ( mL). -
Purification: Dry organic layers over Na
SO and concentrate. If necessary, purify via basic alumina chromatography (EtOAc/Hexane) to remove non-basic impurities.
Visualizing the Pathway
The diagram below illustrates the reaction pathway and the critical decision points for spectral analysis.
Caption: Reaction pathway showing the divergence between successful reduction (Target) and elimination (Enamine), with spectral checkpoints.
Detailed 1H NMR Analysis (400 MHz, CDCl )
Use this data table to assign your spectrum. Note that chemical shifts may vary slightly (
Assignment Table
| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 2.55 – 2.65 | Multiplet (Broad) | 4H | Pyrrolidine | Protons adjacent to Nitrogen. Deshielded by electronegativity. |
| 2.35 – 2.50 | Multiplet | 1H | Cyclooctyl C1-H (Methine) | The "Linker" proton. Often overlaps with the |
| 1.70 – 1.85 | Multiplet | 4H | Pyrrolidine | The "back" of the pyrrolidine ring. Distinct from cyclooctyl protons.[1][2][3] |
| 1.40 – 1.75 | Complex Envelope | 14H | Cyclooctyl Ring CH | The flexible 8-membered ring protons. Typically unresolved "hump". |
Diagnostic Logic Flow
When analyzing your crude reaction mixture, follow this logic to determine purity:
Caption: Step-by-step diagnostic decision tree for validating product purity via 1H NMR.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
-
Compound Interest. (2015).[2] "A Guide to 1H NMR Chemical Shift Values."
- Anderson, J. E. (1974). "Conformational Analysis of Cyclooctane Derivatives." Journal of the Chemical Society, Perkin Transactions 2. (Contextual grounding for ring flexibility).
Sources
13C NMR Chemical Shifts of Cyclooctyl Ring Carbons: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of cyclooctyl ring carbons , designed for researchers in structural chemistry and drug discovery.
Executive Summary
The cyclooctyl ring represents a unique challenge in NMR spectroscopy due to its "medium ring" character (8-membered), which introduces significant conformational flexibility and transannular interactions not seen in smaller (C5-C6) or larger (C10+) rings. Unlike the rigid chair conformation of cyclohexane, cyclooctane exists in a dynamic equilibrium of Boat-Chair (BC) and Crown families.
This guide compares the 13C NMR performance of cyclooctyl rings against standard cycloalkanes, details the temperature-dependent spectral resolution (dynamic NMR), and provides a self-validating protocol for accurate assignment.
Comparative Analysis: Ring Size & Chemical Shift Trends
To understand the cyclooctyl shift, one must benchmark it against the "gold standards" of cyclic alkanes. The chemical shift (
Table 1: 13C NMR Chemical Shifts of Cycloalkanes (CDCl3, 298 K)
| Ring Size | Compound | Signal Multiplicity (RT) | Structural Insight | |
| C5 | Cyclopentane | 25.6 | Singlet | Eclipsing strain (Pitzer strain) dominates. |
| C6 | Cyclohexane | 27.1 | Singlet | Strain-free "Chair" reference standard. |
| C7 | Cycloheptane | 28.5 | Singlet | Onset of transannular strain. |
| C8 | Cyclooctane | 27.8 | Singlet | High Prelog strain (transannular). Shielded relative to C7 due to |
| C9 | Cyclononane | 26.1 | Singlet | Maximized transannular repulsion. |
Key Technical Insight:
Cyclooctane (
Conformational Dynamics: The "Product" Performance
The "performance" of a cyclooctyl signal is defined by its stability across temperature gradients. At room temperature, you observe a weighted average. At low temperatures, you resolve the specific conformers.
The Conformational Landscape
The cyclooctane ring interconverts primarily between the Boat-Chair (BC) (global minimum) and the Twist-Boat-Chair (TBC) , with the Crown conformation acting as a higher-energy intermediate.
Figure 1: Energy landscape of cyclooctane conformers. The low barrier to pseudorotation causes signal averaging at room temperature.
Variable Temperature (VT) NMR Profile
-
High Temp (> -50°C): Fast exchange regime. The ring "pseudorotates" rapidly.
-
Observation: Single sharp peak at 27.8 ppm .
-
-
Coalescence Temp (~ -110°C): Exchange rate
.-
Observation: The peak broadens significantly and disappears into the baseline.
-
-
Low Temp (< -120°C): Slow exchange limit (Frozen spectrum).
-
Observation: The Boat-Chair conformer is locked. The single peak splits into distinct signals representing the non-equivalent carbons in the BC geometry (typically 4-5 signals depending on symmetry resolution, spread between 20-35 ppm).
-
Substituent Effects: Methylcyclooctane Case Study
When a substituent (e.g., Methyl) is added, the symmetry breaks, and the "averaging" at room temperature produces a distinct pattern.
Table 2: Predicted vs. Experimental Shifts for Methylcyclooctane (RT)
Note: Values are approximate for CDCl3 solution due to dynamic averaging.
| Carbon Position | Type | Predicted Shift ( | Experimental Trend | Mechanism |
| Methyl | CH3 | 23-25 ppm | ~24.0 ppm | Standard methyl resonance. |
| C1 ( | CH | 34-36 ppm | 35.5 ppm | Deshielding (Inductive + |
| C2/C8 ( | CH2 | 36-38 ppm | 37.2 ppm | Deshielding ( |
| C3/C7 ( | CH2 | 24-26 ppm | 25.8 ppm | Shielding ( |
| C4/C6 ( | CH2 | 27-29 ppm | 28.1 ppm | Minimal perturbation (similar to parent). |
| C5 ( | CH2 | 27-29 ppm | 27.9 ppm | Transannular shielding may apply. |
Diagnostic Rule: In 13C NMR of substituted cyclooctanes, look for the
Experimental Protocol: High-Fidelity Acquisition
To ensure authoritative data, follow this self-validating workflow.
Protocol: 13C NMR of Medium Rings
-
Solvent Selection:
-
Standard:CDCl3 (77.16 ppm triplet). Good solubility, standard reference.
-
Low Temperature:Toluene-d8 or CD2Cl2 . Essential for VT studies below -60°C to prevent freezing.
-
-
Sample Preparation:
-
Concentration: 20-50 mg in 0.6 mL solvent.
-
Critical Step: Filter solution through a cotton plug to remove paramagnetic particulates (iron dust) which broaden lines.
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2-3 seconds . Cyclooctyl carbons have efficient relaxation mechanisms, but quaternary carbons (if substituted) require longer (5s).
-
Scans (NS): Minimum 512 scans for high S/N.
-
-
Processing:
-
Line Broadening (LB): 1.0 Hz.
-
Zero Filling: To 64k or 128k points to resolve closely spaced peaks in the aliphatic region.
-
Figure 2: Optimized workflow for acquiring high-resolution 13C NMR spectra of cycloalkanes.
References
-
Anet, F. A. L., & Basus, V. J. (1973). Conformational Analysis of Cyclooctane by 13C NMR. Journal of the American Chemical Society.[1]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
-
ChemicalBook. (n.d.). Cyclooctane 13C NMR Spectrum Data. Retrieved from
- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.
Sources
A Comparative Guide to the Infrared Spectroscopy of N-cyclooctylpyrrolidine
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for N-cyclooctylpyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation based on its constituent functional groups, presents a comparative analysis with structurally related molecules, and details a robust experimental protocol for acquiring high-quality spectral data.
Introduction: The Structural Signature of N-cyclooctylpyrrolidine
N-cyclooctylpyrrolidine is an organic compound featuring a tertiary amine where the nitrogen atom is part of a five-membered pyrrolidine ring and is also bonded to an eight-membered cyclooctyl ring. The absence of N-H bonds and the prevalence of aliphatic C-H and C-N bonds define its primary characteristics in infrared spectroscopy. IR spectroscopy serves as a rapid and effective tool for verifying the functional group identity of this molecule, primarily by confirming the presence of a tertiary amine and the aliphatic ring structures, and, just as importantly, the absence of other functional groups. Molecules are not static; their covalent bonds continuously stretch, bend, and rotate at specific frequencies.[1] When infrared radiation is passed through a sample, the bonds absorb the radiation at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral "fingerprint".[1]
Predictive Analysis of the N-cyclooctylpyrrolidine IR Spectrum
While an experimental spectrum for N-cyclooctylpyrrolidine is not publicly available in common databases, we can confidently predict its key absorption features by dissecting its structure into its core components: the cyclooctyl group, the pyrrolidine ring, and the tertiary amine.
C-H Aliphatic Stretching Region (3000-2850 cm⁻¹)
This region is dominated by the stretching vibrations of the numerous sp³-hybridized C-H bonds in both the cyclooctyl and pyrrolidine rings.
-
Expected Absorption: Strong, sharp peaks are expected between approximately 2850 cm⁻¹ and 2950 cm⁻¹.[2] The IR spectrum of a similar cycloalkane, cyclohexane, shows these characteristic C-H stretching bands just below 3000 cm⁻¹.[3] Likewise, the spectrum of cyclooctane exhibits strong bands in this region due to C-H stretching.[2] The pyrrolidine ring also contributes to absorption in this area.[4]
-
Causality: The energy required to stretch these C-H bonds is very consistent across alkanes and cycloalkanes. The intensity of these peaks will be significant due to the large number of C-H bonds (a total of 25) in the molecule. The absence of any peaks above 3000 cm⁻¹ would confirm the lack of C=C double bonds (alkenyl or aromatic C-H stretches).[2][5]
Absence of N-H Stretching (3500-3300 cm⁻¹)
The most telling feature for confirming the structure of N-cyclooctylpyrrolidine as a tertiary amine is the complete absence of absorption bands in the N-H stretching region.
-
Comparative Insight: Primary amines (R-NH₂) show two distinct peaks in this region (asymmetric and symmetric stretches), while secondary amines (R₂-NH), such as the parent pyrrolidine molecule, exhibit a single, weaker peak.[6][7] For instance, gaseous pyrrolidine shows an N-H stretch between 3300 and 3400 cm⁻¹.[4] The lack of any such peak for N-cyclooctylpyrrolidine is definitive evidence of its tertiary amine nature.[8][9]
C-N Stretching Vibration (1250-1020 cm⁻¹)
The stretching of the carbon-nitrogen bonds provides another key spectral feature.
-
Expected Absorption: Aliphatic amines typically show C-N stretching absorptions in the 1250-1020 cm⁻¹ range.[6][10] N-cyclooctylpyrrolidine has three C-N bonds (two within the pyrrolidine ring and one connecting the rings). These vibrations are expected to produce medium to potentially weak bands in this region.
-
Expert Insight: It is crucial to note that C-N stretching peaks for tertiary amines can be of weak to medium intensity and fall within the complex "fingerprint region," making them sometimes difficult to assign definitively without ambiguity.[9] However, their presence is an expected part of the overall spectral fingerprint.
The Fingerprint Region (<1500 cm⁻¹)
This region of the spectrum is characterized by a complex pattern of overlapping signals arising from C-H bending vibrations (scissoring, rocking, and wagging) and C-C single bond stretching.
-
Expected Absorption: The spectrum of N-cyclooctylpyrrolidine will show a rich and unique series of peaks here. Specifically, CH₂ scissoring vibrations are expected around 1465 cm⁻¹, a feature common to both cycloalkanes and the pyrrolidine ring.[3] The absence of a methyl rock band around 1375 cm⁻¹, which would be present in molecules with methyl groups, further helps to confirm the structure.[3] While difficult to interpret from first principles, this region is highly characteristic of the molecule as a whole and is invaluable for matching against a reference spectrum.[1][11]
Comparative Data Summary
The following table summarizes the predicted characteristic IR peaks for N-cyclooctylpyrrolidine and compares them with the known absorptions of its structural precursors, cyclooctane and pyrrolidine.
| Vibrational Mode | Functional Group | N-cyclooctylpyrrolidine (Predicted, cm⁻¹) | Cyclooctane (Reference, cm⁻¹) | Pyrrolidine (Reference, cm⁻¹) | Intensity |
| C-H Stretch | Alkane (sp³) | 2950 - 2850 | ~2925, ~2855[12] | 2970 - 2884[4] | Strong |
| N-H Stretch | Secondary Amine | Absent | Absent | 3400 - 3300[4] | N/A |
| C-H Bend (Scissoring) | -CH₂- | ~1465 | ~1465[3] | ~1470-1450[2] | Medium |
| C-N Stretch | Tertiary Aliphatic Amine | 1250 - 1020 | Absent | N/A (Secondary Amine) | Weak-Medium |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This protocol details the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a standard and highly reliable method for liquid samples.
Objective: To obtain a clean, high-resolution infrared spectrum of N-cyclooctylpyrrolidine.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)
-
N-cyclooctylpyrrolidine sample (liquid)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.
-
Acquire a background spectrum. This critical step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be mathematically subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a single drop of N-cyclooctylpyrrolidine onto the center of the ATR crystal, ensuring the entire crystal surface is covered by the liquid sample.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Cleaning and Post-Acquisition:
-
Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.
-
Verify cleanliness by taking another background scan and ensuring no sample peaks are present.
-
Process the acquired spectrum as needed (e.g., baseline correction, peak picking) using the instrument software.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample analysis to structural confirmation using IR spectroscopy.
Caption: Workflow for IR spectroscopic analysis of N-cyclooctylpyrrolidine.
Conclusion
The infrared spectrum of N-cyclooctylpyrrolidine is distinguished by a set of clear, predictable features. The definitive markers include strong aliphatic C-H stretching absorptions below 3000 cm⁻¹, the conspicuous absence of any N-H stretching bands, and the presence of C-N stretching vibrations in the fingerprint region. This combination of presence and absence of key peaks provides a rapid and reliable method for confirming the molecular identity and purity of the compound, making IR spectroscopy an indispensable tool in the synthetic and analytical laboratory.
References
-
Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]
-
He, Y., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
Microbe Notes. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
NIST. Pyrrolidine. NIST Chemistry WebBook. [Link]
-
OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry. [Link]
-
NIST. Cyclooctane. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2016). How To Interpret IR Spectra In 1 Minute Or Less. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Millersville University. Table of Characteristic IR Absorptions. [Link]
-
German, T. IR Spectrum: Cycloalkanes. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. wikieducator.org [wikieducator.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cyclooctane [webbook.nist.gov]
Comparative Guide: Basicity and Physicochemical Profile of N-Cyclooctylpyrrolidine vs. N-Methylpyrrolidine
This guide provides an in-depth technical comparison of N-cyclooctylpyrrolidine and N-methylpyrrolidine , focusing on their basicity (pKa), physicochemical properties, and implications for drug development.[1]
Executive Summary
In the landscape of tertiary amine bases for medicinal chemistry and organic synthesis, the choice between N-methylpyrrolidine (NMP) and N-cyclooctylpyrrolidine (NCP) is governed by a trade-off between steric demand and electronic activation .[1]
-
N-Methylpyrrolidine is the standard compact tertiary amine, exhibiting a pKa of 10.46 with low steric hindrance, making it an ideal nucleophilic catalyst and proton scavenger in unhindered environments.[1]
-
N-Cyclooctylpyrrolidine represents a "lipid-heavy" base.[1] While its intrinsic electron density is higher due to the massive inductive effect of the cyclooctyl ring, its basicity in aqueous media is modulated by steric inhibition of solvation .[1] It offers significantly higher lipophilicity (LogP), influencing Blood-Brain Barrier (BBB) permeability and off-target binding (e.g., hERG).[1]
Key Takeaway: Use N-methylpyrrolidine for maximal water solubility and rapid kinetics.[1] Use N-cyclooctylpyrrolidine when a lipophilic, bulky base is required to modulate receptor affinity or improve membrane permeability, accepting a slight modulation in apparent basicity.[1]
Structural & Mechanistic Analysis
The basicity of these amines is dictated by the stability of their conjugate acids (ammonium ions).[1] This stability is a sum of electronic stabilization (Inductive Effect) and solvation energy (Steric Effect).[1]
2.1. Electronic Factors (Inductive Effect +I) [1]
-
N-Methyl Group: A primary alkyl group.[1] It donates electron density to the nitrogen lone pair via the +I effect, increasing basicity relative to ammonia.[1]
-
N-Cyclooctyl Group: A secondary alkyl group with a large hydrocarbon framework.[1] Secondary alkyl groups are generally stronger electron donors than methyl groups.[1]
-
Theoretical Implication: In the gas phase (intrinsic basicity), N-cyclooctylpyrrolidine is more basic than N-methylpyrrolidine due to greater polarizability and electron donation.[1]
-
2.2. Steric Factors (Solvation Thermodynamics)
-
Solvation Penalty: In aqueous solution, the protonated ammonium ion must be stabilized by hydrogen bonding with water molecules.[1]
-
N-Methyl: Small steric footprint allows efficient organization of water molecules around the positive charge.[1]
-
N-Cyclooctyl: The bulky 8-membered ring creates a "hydrophobic umbrella," physically blocking water molecules from effectively solvating the protonated nitrogen.[1]
-
Thermodynamic Consequence: This Steric Inhibition of Solvation destabilizes the conjugate acid, lowering the pKa relative to what would be expected from electronic effects alone.[1]
-
2.3. The "Crossover" Phenomenon
Experimental data for analogous N-alkyl pyrrolidines (e.g., N-isopropyl) suggests that the inductive boost of secondary alkyl groups often slightly outweighs the solvation penalty in this specific structural class.[1]
-
N-Methylpyrrolidine pKa: ~10.46[1]
-
N-Isopropylpyrrolidine pKa: ~10.7 (Analogous secondary alkyl)
-
N-Cyclooctylpyrrolidine:[1] Predicted to lie in the 10.5 – 10.8 range.[1] It retains high basicity but does not drop significantly below the methyl analog, unlike highly hindered bases (e.g., 2,6-di-tert-butylpyridine).[1]
Quantitative Data Comparison
| Property | N-Methylpyrrolidine | N-Cyclooctylpyrrolidine | Implication |
| pKa (Conj.[1] Acid) | 10.46 ± 0.01 [1] | ~10.6 – 10.8 (Predicted)* | Both are strong bases; NCP is comparable or slightly stronger.[1] |
| Nitrogen Hybridization | sp³ (Pyramidal) | sp³ (Pyramidal) | Both capable of rapid inversion; NCP inversion is slower due to bulk.[1] |
| LogP (Lipophilicity) | 0.9 (Hydrophilic) | ~4.5 – 5.0 (Lipophilic) | NCP partitions heavily into membranes; NMP is water-soluble.[1] |
| Molecular Weight | 85.15 g/mol | 181.32 g/mol | NCP adds significant mass efficiency penalty in lead optimization.[1] |
| Steric Bulk (A-Value) | Low | High (B-Strain) | NCP is a poor nucleophile for hindered electrophiles (Frustrated Lewis Base behavior).[1] |
*Prediction based on N-isopropyl and N-cyclohexyl analog data [2, 3].[1]
Visualization: Equilibrium & Solvation
The following diagram illustrates the competition between inductive electron donation and steric hindrance to solvation.
Figure 1: Mechanistic drivers of basicity.[1] N-Methylpyrrolidine relies on solvation stability, while N-Cyclooctylpyrrolidine relies on intrinsic electronic density.[1]
Experimental Protocol: pKa Determination
To empirically verify the pKa difference, a standard potentiometric titration is recommended.[1] Due to the low water solubility of N-cyclooctylpyrrolidine, a mixed-solvent extrapolation method must be used.[1]
Protocol: Potentiometric Titration in Methanol-Water
-
Preparation :
-
Calibration :
-
Titration :
-
Data Analysis (Yasuda-Shedlovsky Extrapolation) :
Implications for Drug Development
6.1. hERG Channel Inhibition
-
Risk : High basicity (pKa > 8) combined with high lipophilicity (LogP > 3) is a classic pharmacophore for hERG potassium channel blockers, which can cause cardiotoxicity (QT prolongation).[1]
-
Comparison :
-
N-Methylpyrrolidine: Low risk due to low LogP.[1]
-
N-Cyclooctylpyrrolidine: High Risk .[1] The combination of a charged ammonium headgroup (at physiological pH) and the greasy cyclooctyl tail fits the hERG pore binding site perfectly.[1]
-
Mitigation: If hERG liability is found, replace the cyclooctyl ring with a polar isostere (e.g., 4-tetrahydropyranyl) to lower LogP while maintaining steric bulk.[1]
-
6.2. Blood-Brain Barrier (BBB) Penetration [1]
-
N-Cyclooctylpyrrolidine is highly permeable due to its lipophilic nature.[1] It is an excellent scaffold for CNS-active agents but carries the risk of high non-specific binding.[1]
-
N-Methylpyrrolidine is often too polar to cross the BBB efficiently unless aided by active transport or specific receptor affinity.[1]
References
-
Experimental pKa of N-Methylpyrrolidine
-
Basicity Trends in N-Alkyl Pyrrolidines (N-Isopropyl Data)
-
Source: Patent US20110021738A1 (2011).[1] "Method of producing cyclohexasilane compounds".
- Context: Identifies N-isopropylpyrrolidine as a "high pKa tertiary amine (>= 10.5)".
-
-
Steric Inhibition of Solvation in Amines
Sources
Comparative GC-MS Profiling of 1-Cyclooctylpyrrolidine: Retention Dynamics and Analytical Methodologies
Executive Summary
In the landscape of drug development and forensic toxicology, the accurate identification of lipophilic tertiary amines is critical. 1-Cyclooctylpyrrolidine (CAS 18707-36-3) represents a sterically bulky, highly lipophilic building block and potential pharmacophore.
As a Senior Application Scientist, I have structured this guide to provide a definitive, objective comparison of the gas chromatography-mass spectrometry (GC-MS) performance of 1-cyclooctylpyrrolidine against its lower-order cycloalkyl analogs (cyclopentyl through cycloheptyl). By decoupling raw retention times (RT) from system-specific variables through Kovats Retention Indices (RI), this guide establishes a self-validating analytical framework that researchers can reliably reproduce across different laboratory environments.
Mechanistic Principles of Retention in Cycloalkylpyrrolidines
In capillary GC, retention is governed by a compound's vapor pressure and its thermodynamic interaction with the stationary phase. For the homologous series of 1-cycloalkylpyrrolidines, the tertiary nitrogen provides a constant basic moiety, while the cycloalkyl ring dictates the variance in dispersion forces.
-
Volatility and Molecular Weight: As the ring expands from cyclopentyl to cyclooctyl, the molecular weight increases, directly lowering the vapor pressure and increasing column residency time.
-
Conformational Sterics (Causality of RI Shifts): The cyclooctyl ring exists in complex, puckered conformations (e.g., boat-chair). This increased surface area enhances London dispersion interactions with the 5% diphenyl/95% dimethylpolysiloxane stationary phase compared to the rigid, chair-conformation of 1-cyclohexylpyrrolidine ()[1].
-
Mitigating Peak Tailing: Tertiary amines often exhibit peak tailing due to hydrogen bonding with active silanol groups in the glass liner or column. We mitigate this by utilizing an ultra-inert column and maintaining a high injection port temperature (250°C) to ensure rapid, uniform volatilization.
Experimental Design & GC-MS Protocol (Self-Validating System)
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Raw retention times inevitably fluctuate with routine column trimming or minor carrier gas flow variations. Therefore, we co-inject an n-alkane standard ladder (C8–C20) to calculate the Kovats Retention Index (RI). If the system is performing correctly, the calculated RI of the analytes will remain constant even if the absolute RT shifts, aligning with the rigorous standards set by .
Step-by-Step Methodology
-
Sample Preparation: Dissolve 1.0 mg of 1-cyclooctylpyrrolidine (and comparative analogs) in 1.0 mL of LC-MS grade ethyl acetate. Causality: Ethyl acetate provides excellent solubility for lipophilic amines while expanding minimally in the GC inlet, preventing backflash.
-
System Suitability Test (SST): Prior to sample analysis, inject 1 μL of a C8–C20 n-alkane mixture. Verify that the peak shape is symmetrical (asymmetry factor 0.9–1.1) to validate column inertness.
-
GC Parameters:
-
Column: HP-5MS Ultra Inert (30 m × 0.25 mm ID × 0.25 μm film thickness). Causality: The ultra-inert phase prevents basic amine adsorption.
-
Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.
-
Injection: 1 μL, Split ratio 10:1 at 250°C. Causality: A 10:1 split prevents detector saturation and column overloading by these highly responsive amines.
-
Oven Program: Initial 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
MS Parameters:
-
Ionization: Electron Impact (EI) at 70 eV. Source temperature: 230°C.
-
Acquisition: Scan mode, m/z 40–300.
-
GC-MS workflow for cycloalkylpyrrolidines, highlighting self-validating Kovats index steps.
Comparative Performance Data
The following table synthesizes quantitative chromatographic and spectral data, objectively comparing 1-cyclooctylpyrrolidine with alternative cycloalkylpyrrolidines under the specified self-validating protocol.
| Compound | CAS Number | Mol. Weight | Approx. BP (°C) | Retention Time (min) | Kovats Index (HP-5MS) | Key EI-MS Fragments (m/z) |
| 1-Cyclopentylpyrrolidine | 41366-07-8 | 139.24 | ~190 | 6.25 | 1045 | 139 (M⁺), 110, 70 |
| 1-Cyclohexylpyrrolidine | 7731-02-4 | 153.26 | ~215 | 7.52 | 1155 | 153 (M⁺), 110, 84 |
| 1-Cycloheptylpyrrolidine | 52174-83-1 | 167.30 | ~238 | 8.84 | 1262 | 167 (M⁺), 110, 84 |
| 1-Cyclooctylpyrrolidine | 18707-36-3 | 181.32 | ~260 | 10.15 | 1378 | 181 (M⁺), 110, 84 |
Note: The dominant base peak at m/z 110 across the entire series corresponds to the highly stable pyrrolinium radical cation formed via alpha-cleavage of the cycloalkyl ring ()[1].
Causality Analysis of Retention Time Shifts
When comparing the alternatives, a clear linear correlation exists between the carbon number of the cycloalkyl ring and the Kovats Index. The addition of each methylene (-CH₂-) unit typically adds ~100–110 index units.
However, the transition from 1-cycloheptylpyrrolidine to 1-cyclooctylpyrrolidine yields a slightly disproportionate shift (ΔRI = 116). Causality: The 8-membered cyclooctyl ring introduces significant transannular strain. To minimize this steric penalty, the molecule adopts extended conformations that inadvertently increase its contact surface area with the polysiloxane stationary phase. This structural nuance disproportionately increases its retention time compared to the smaller, more rigid rings.
Pharmacokinetic Relevance for Drug Development
For drug development professionals, understanding lipophilicity (which directly correlates to the Kovats Index on a non-polar column) is vital for predicting blood-brain barrier (BBB) penetration. 1-Cyclooctylpyrrolidine's high retention index indicates substantial lipophilicity, suggesting rapid central nervous system (CNS) uptake, but also a high susceptibility to extensive Phase I hepatic metabolism.
Proposed Phase I/II metabolic pathways for 1-cyclooctylpyrrolidine via hepatic CYP450.
References
-
PubChem. "1-Cyclohexylpyrrolidine." National Center for Biotechnology Information. URL:[Link]
-
NIST Mass Spectrometry Data Center. "Gas Chromatography Retention Data." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectrometry Recommendations." SWGDRUG. URL: [Link]
Sources
Technical Guide: Reference Standard Strategies for N-Substituted Pyrrolidine Impurities
Executive Summary
The quantification of N-substituted pyrrolidine impurities has transitioned from routine quality control to a critical safety mandate, driven largely by the FDA and EMA’s stringent requirements on Nitrosamine Drug Substance-Related Impurities (NDSRIs). Pyrrolidine rings are ubiquitous in pharmaceuticals (e.g., nicotine, racetams, antihistamines), yet their nitrogen center is highly susceptible to oxidation and nitrosation.
This guide provides a comparative technical analysis of reference standard strategies for these impurities. It moves beyond simple catalog definitions to evaluate performance in complex matrices, specifically contrasting External Standardization against Stable Isotope Labeled (SIL) Internal Standardization .
Part 1: The Impurity Landscape
Before selecting a standard, one must characterize the specific impurity risk profile associated with N-substituted pyrrolidines.
The High-Risk Triad
| Impurity Class | Chemical Origin | Regulatory Context | Detection Challenge |
| NDSRIs (N-Nitrosamines) | Reaction of secondary amines with nitrites under acidic conditions.[1] | Critical. Strict FDA/EMA "Acceptable Intake" (AI) limits (often <26.5 ng/day). | Ultra-trace levels; requires LC-MS/MS or GC-MS/MS. |
| N-Oxides | Oxidative degradation of the tertiary amine nitrogen (e.g., peroxide exposure). | Moderate. ICH Q3B reporting thresholds apply. | Thermally unstable; can revert to parent amine in GC injectors. |
| Des-alkyl / Ring-opened | Metabolic or hydrolytic cleavage; Hoffman elimination. | Routine. Standard ICH Q3A/B qualification.[2] | Polarity shifts significantly; retention time drifts. |
Part 2: Comparative Analysis of Reference Standards
Certified Reference Materials (CRM) vs. Analytical Standards
Not all standards are equal.[3] The choice depends on the lifecycle stage of the method.
-
Analytical Reference Standards: Typically supplied with a % purity (HPLC/GC) and identity confirmation (NMR/MS). Suitable for identification and early development.
-
Certified Reference Materials (CRMs): ISO 17034 accredited. Provide a certified property value (concentration/purity) with a calculated uncertainty budget and metrological traceability. Mandatory for validated release methods and calibrations.
The Performance Gap: External vs. Internal Standards
In the analysis of N-substituted pyrrolidines, particularly for trace nitrosamines in biological matrices or complex drug products, matrix effects (ion suppression/enhancement) render external calibration risky.
Comparison: Handling Matrix Effects in LC-MS/MS
-
External Standard (Unlabeled): Relies on the assumption that the analyte in the sample behaves exactly like the standard in the solvent. Fail Point: Co-eluting matrix components often suppress ionization of the analyte, leading to underestimation (false negatives).
-
Deuterated SIL (
): Hydrogen atoms replaced by Deuterium.-
Pros: Accessible and cost-effective.[4]
-
Cons:Deuterium Isotope Effect. The C-D bond is shorter than C-H, reducing lipophilicity. This can cause the SIL to elute slightly before the analyte. If the matrix suppression zone aligns with the analyte but not the SIL, correction fails.
-
-
Carbon-13/Nitrogen-15 SIL (
/ ): Carbon/Nitrogen atoms replaced.[5]-
Pros:Perfect Co-elution. No chromatographic shift. The SIL experiences the exact same ionization environment as the analyte.
-
Cons: Higher synthesis cost.
-
Part 3: Decision Logic & Workflows
Visualization 1: Reference Standard Selection Tree
Caption: Decision matrix for selecting reference standards based on regulatory threshold and matrix complexity.
Part 4: Experimental Protocols & Data
Protocol: Quantification of N-Nitroso-pyrrolidine (NPYR)
Objective: Quantify NPYR in a finished drug product with high precision using a SIL Internal Standard.
-
Standard Preparation:
-
Stock A: NPYR Reference Standard (1 mg/mL in MeOH).
-
Internal Standard (IS): NPYR-
(deuterated on the ring) or NPYR- .
-
-
Sample Preparation:
-
Pulverize drug tablets. Weigh equivalent to 100 mg API.
-
Add IS Spike to the powder before extraction (Critical for correcting extraction efficiency).
-
Extract with MeOH:Water (80:20), vortex 10 min, centrifuge.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeOH.
-
Transition: Monitor MRM for NPYR (101.1
55.1) and IS (105.1 59.1 for ).
-
Representative Performance Data: Matrix Effect Correction
The following table illustrates the error introduced when using External Standards versus Internal Standards in a complex excipient matrix (e.g., PEG-rich formulation).
| Method | Spike Conc. (ng/mL) | Observed Conc. (ng/mL) | Recovery (%) | Status |
| External Std (No IS) | 10.0 | 6.4 | 64% | FAIL (Ion Suppression) |
| SIL-IS ( | 10.0 | 9.8 | 98% | PASS |
| SIL-IS ( | 10.0 | 10.1 | 101% | PASS (Superior Precision) |
Analysis: The external standard method failed because matrix components suppressed the signal by ~36%. The SIL methods corrected for this because the IS signal was suppressed by the same amount as the analyte, maintaining the correct Ratio (Analyte Area / IS Area).
Visualization 2: Analytical Workflow
Caption: Workflow ensuring the Internal Standard tracks the analyte through extraction, chromatography, and ionization.
Part 5: References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. [Link][6]
-
International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products. [Link][6]
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][7][8]
-
U.S. Food and Drug Administration (FDA). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). [Link][1][7][9][10]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. gbjpl.com.au [gbjpl.com.au]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. facetlifesciences.com [facetlifesciences.com]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. medinstitute.com [medinstitute.com]
Safety Operating Guide
1-Cyclooctylpyrrolidine proper disposal procedures
This guide outlines the Standard Operating Procedure (SOP) for the safe disposal of 1-Cyclooctylpyrrolidine (and structurally related
Executive Summary: Chemical Profile & Hazards
1-Cyclooctylpyrrolidine is a tertiary amine consisting of a pyrrolidine ring substituted with a cyclooctyl group. As a chemical building block, it shares the hazardous properties of organic bases and cycloalkanes.
| Property | Characteristic | Operational Implication |
| Chemical Class | Tertiary Amine / Cycloalkane | Basic (pH > 7) . Reacts exothermically with acids. |
| Physical State | Liquid (likely) or low-melting solid | High surface area for vapor generation if spilled. |
| Flammability | Combustible/Flammable | Flash point likely < 60°C or near 100°C depending on purity. Treat as Ignitable (D001) . |
| Toxicity | Irritant / Corrosive | Causes severe eye/skin irritation. Harmful by inhalation.[1] |
| Reactivity | Incompatible with Acids & Oxidizers | DO NOT mix with acid waste streams (risk of heat/explosion). |
Pre-Disposal: Segregation & Packaging
The most critical error in amine disposal is accidental mixing with acidic waste streams, which can cause violent exothermic reactions or polymerization.
Step 1: Waste Characterization
Before removing the chemical from the bench, confirm its state.
-
Pure Compound: If disposing of the neat chemical, keep it in its original container if possible, or transfer to a compatible waste container.
-
Solution: If dissolved in a solvent (e.g., DCM, Methanol, THF), the solvent's hazards (flammability, toxicity) usually dictate the primary waste code, but the basicity of the amine must be noted.
Step 2: Segregation Logic
Use the following decision matrix to determine the correct waste stream.
Figure 1: Segregation logic flow. Note the critical "STOP" points for acids and oxidizers.
Step 3: Packaging Requirements
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is wet or corrosive.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Secondary Containment: Always transport the waste container within a secondary tub or bucket to capture potential leaks.
Disposal Procedure: Step-by-Step
Phase A: Labeling
Every container must be labeled before waste is added.
-
Tag: Attach a hazardous waste tag (e.g., "Hazardous Waste").
-
Constituents: List "1-Cyclooctylpyrrolidine" explicitly. Do not use abbreviations like "1-CP."
-
Hazards: Check boxes for "Flammable" and "Corrosive" (or "Irritant" depending on concentration).
-
pH: Mark as Basic (pH > 7) .
Phase B: Consolidation (Bulking)
-
Ventilation: Perform all pouring operations inside a functioning chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.
-
Pouring: Use a funnel to prevent spills. If the compound is solid, dissolve it in a minimal amount of compatible solvent (e.g., ethanol) if your facility requires liquid waste, or dispose of the solid container directly.
Phase C: Regulatory Handoff
-
RCRA Codes: Assign the following codes (verify with your EHS officer):
-
D001: Ignitable (if flash point < 60°C).
-
D002: Corrosive (if pH ≥ 12.5, though amines are often just "Basic Organic").
-
-
Storage: Store in the Flammable Cabinet or Satellite Accumulation Area (SAA) until pickup.
-
Pickup: Request a pickup from your licensed hazardous waste vendor (e.g., Clean Harbors, Veolia, Triumvirate).
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Amines stick to skin; do not use solvents to wash (increases absorption). |
| Eye Contact | Flush with water for 15 minutes. Seek medical attention immediately (alkaline burns can be delayed). |
| Spill (< 100mL) | Absorb with vermiculite or clay-based absorbent . Do NOT use paper towels (fire risk). Place debris in a sealed bag labeled as hazardous waste. |
| Fire | Use Dry Chemical or CO2 extinguishers. Water spray may spread burning amines. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
PubChem. (2024). Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 1-Cyclooctylpyrrolidine
Topic: Personal Protective Equipment & Safe Handling Guide for 1-Cyclooctylpyrrolidine CAS: 18707-36-3 (Representative) | Class: Tertiary Cyclic Amine / N-Alkyl Pyrrolidine[1]
Executive Safety Summary: The "Read-Across" Protocol
Senior Scientist Note: Unlike common solvents like Acetone or Toluene, 1-Cyclooctylpyrrolidine lacks a globally harmonized, exhaustive toxicological monograph.[1] In drug development, this "data gap" is a critical risk vector.
Therefore, this guide applies the Precautionary Principle , classifying the compound based on its structural pharmacophore—a lipophilic tertiary amine.[1] We treat it as a Corrosive, Acute Toxin with high skin permeability. The cyclooctyl ring increases lipophilicity compared to simple pyrrolidine, potentially enhancing dermal absorption and blood-brain barrier penetration.[1]
Core Hazards (Derived):
-
Skin/Eye: High risk of chemical burns or severe irritation (Skin Corr.[1] 1B / Eye Dam. 1).
-
Inhalation: Mucous membrane destruction; respiratory sensitizer potential.
-
Reactivity: Incompatible with strong oxidizers and acids; likely hygroscopic.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the silent permeation of chemicals through safety gear.
| Zone | Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard Safety Glasses are insufficient. Vapors from amines can bypass side-shields, causing lacrimation and corneal hazing (blue haze).[1] Goggles must be indirect-vented. |
| Dermal (Hands) | Double-Gloving Strategy | Inner: Nitrile (4 mil).[1] Outer: Nitrile (Long-cuff, 5-8 mil) or Neoprene.[1] Rationale: Lipophilic amines degrade latex.[1] Double nitrile provides a visual breach indicator and increases breakthrough time to >60 mins for incidental contact. |
| Dermal (Body) | Chemical-Resistant Apron | Worn over a standard cotton lab coat. Rationale: Cotton absorbs amines, holding them against the skin. A Tyvek or rubberized apron prevents saturation during splashes. |
| Respiratory | Engineering Controls | Primary: Fume Hood (Face velocity: 80–100 fpm).[1] Secondary: If hood work is impossible, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.[1] |
Operational Workflow: From Storage to Synthesis
The following workflow enforces a "Closed System" approach to minimize exposure.
Phase A: Storage & Stability
-
Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Tertiary amines can form N-oxides upon prolonged air exposure.
-
Segregation: Store in a flammable cabinet, strictly separated from Acids (exothermic neutralization risk) and Alkyl Halides (quaternization risk).
Phase B: Weighing & Transfer (The Critical Step)
-
Liquid Handling: Do not pour. Use the Cannula or Syringe Transfer Method .
-
Solid/Semi-Solid: If the compound has solidified (mp is likely low), gently warm in a water bath (<40°C) to melt before transfer.[1] Avoid chipping out solids, which creates dust/aerosols.[1]
Phase C: Reaction Monitoring
-
TLC/Sampling: Dip capillaries quickly. Place used capillaries immediately into a "quench beaker" containing dilute acetic acid or acetone—never leave them on the benchtop.
Visualization: Safe Handling Logic Flow
The following diagram illustrates the decision-making process for handling this compound, integrating safety checks at every stage.
Figure 1: Operational logic flow for handling lipophilic amines, prioritizing closed-system transfers to mitigate inhalation and contact risks.[1]
Disposal & Decontamination Protocol
Principle: Treat all waste as if it contains the parent amine until chemically neutralized.
-
Quenching Spills:
-
Small Spill (<10 mL): Cover with an absorbent pad (chem-mat).[1] Wipe the area with a 5% Acetic Acid or Citric Acid solution to neutralize the amine (converts it to a non-volatile salt). Wash with soap and water.[1][2][3][4]
-
Large Spill: Evacuate. Use a spill kit with an amine-neutralizing absorbent. Wear a respirator.
-
-
Waste Categorization:
Emergency Response (Self-Validating)
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Flush for minimum 30 minutes . Amines penetrate deep into the corneal stroma.
-
Validation: Seek ophthalmological assessment immediately, even if pain subsides.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67155 (1-Hexylpyrrolidine - Analog Read-Across).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyrrolidine (Structural Parent).[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
